Technical Documentation Center

3-Hydroxy-4-methyl-benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-4-methyl-benzoate

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: An Efficient Four-Step Synthesis of Methyl 3-Hydroxy-4-methylbenzoate from p-Cresol

Abstract: This application note details a robust and efficient four-step synthetic protocol for the preparation of methyl 3-hydroxy-4-methylbenzoate, a valuable building block in pharmaceutical and materials science, sta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust and efficient four-step synthetic protocol for the preparation of methyl 3-hydroxy-4-methylbenzoate, a valuable building block in pharmaceutical and materials science, starting from the readily available industrial chemical, p-cresol. The synthesis leverages modern catalytic methods, including a palladium-catalyzed carbonylation and a directed C-H hydroxylation, to achieve high selectivity and yield. This guide provides detailed experimental procedures, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Introduction and Rationale

Methyl 3-hydroxy-4-methylbenzoate is a key intermediate in the synthesis of various complex organic molecules. Its specific substitution pattern—a hydroxyl group meta to a carboxylate and ortho to a methyl group—makes it a desirable synthon. However, its direct synthesis from simple precursors like p-cresol (4-methylphenol) is challenging due to the directing effects of the resident functional groups. Traditional electrophilic substitution reactions on p-cresol preferentially yield ortho- and para-substituted products relative to the hydroxyl group, making the introduction of a carboxyl group at the desired position difficult.

To overcome these regiochemical challenges, this protocol outlines a strategic four-step sequence:

  • Activation of the Phenolic Hydroxyl: Conversion of the inert phenolic hydroxyl group of p-cresol into a trifluoromethanesulfonate (triflate) ester. This transforms the hydroxyl into an excellent leaving group, paving the way for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Carbonylation: Introduction of a carboxyl moiety by reacting the aryl triflate with carbon monoxide in the presence of a palladium catalyst. This step efficiently replaces the triflate group and establishes the required benzoic acid backbone, yielding p-toluic acid.

  • Directed C-H Hydroxylation: A regioselective palladium-catalyzed C-H activation and hydroxylation of p-toluic acid. The existing carboxylic acid group acts as a directing group, ensuring the introduction of the hydroxyl group at the ortho position (C3), to furnish 3-hydroxy-4-methylbenzoic acid.

  • Fischer Esterification: The final conversion of the synthesized carboxylic acid to its corresponding methyl ester, yielding the target molecule.

This modern approach provides a reliable and scalable route to a valuable chemical intermediate, circumventing the limitations of classical synthetic methods.

Overall Synthetic Workflow

The four-step synthesis is visualized in the workflow diagram below. Each step is designed to be high-yielding and procedurally straightforward for a laboratory setting.

G cluster_0 Step 1: Triflation cluster_1 Step 2: Carbonylation cluster_2 Step 3: C-H Hydroxylation cluster_3 Step 4: Esterification p_cresol p-Cresol triflate p-Tolyl triflate p_cresol->triflate Tf2O, Pyridine p_toluic_acid p-Toluic Acid triflate->p_toluic_acid CO (g), Pd(OAc)2, dppf, MeOH, Et3N hydroxy_acid 3-Hydroxy-4-methylbenzoic Acid p_toluic_acid->hydroxy_acid Pd(OAc)2, Ligand, H2O2 final_product Methyl 3-Hydroxy-4-methylbenzoate hydroxy_acid->final_product MeOH, H2SO4 (cat.)

Application

Application Note: Strategic Solvent Selection for the Purification of Methyl 3-Hydroxy-4-methylbenzoate via Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of phenolic compounds. Introduction: The Rationale for Recrystallization Methyl 3-hydroxy-4-methylbenzoate is a b...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of phenolic compounds.

Introduction: The Rationale for Recrystallization

Methyl 3-hydroxy-4-methylbenzoate is a benzoate ester and a member of the phenol class of compounds. In synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, achieving high purity of such compounds is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1][2] The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.[1]

This application note provides a comprehensive guide to selecting an optimal solvent system for the recrystallization of methyl 3-hydroxy-4-methylbenzoate, complete with detailed protocols and troubleshooting advice.

Physicochemical Profile of Methyl 3-Hydroxy-4-methylbenzoate

Understanding the physicochemical properties of the target compound is the cornerstone of rational solvent selection.

  • Structure: Methyl 3-hydroxy-4-methylbenzoate possesses a polar hydroxyl group (-OH) and a moderately polar methyl ester group (-COOCH₃) attached to a nonpolar benzene ring. This amphiphilic nature dictates its solubility characteristics.

  • Polarity: The presence of both polar functional groups and a nonpolar aromatic ring suggests that it will be soluble in solvents of intermediate polarity. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the hydroxyl and ester oxygens).

The Art and Science of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics[1][6][7]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.

  • Inertness: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: A boiling point below the melting point of the compound is desirable to prevent "oiling out," where the compound melts before dissolving.[7] A relatively low boiling point (<<100 °C) also facilitates easy removal from the purified crystals.[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Single vs. Mixed-Solvent Systems

A single-solvent system that meets all the above criteria is ideal. However, it is often difficult to find a single solvent with the desired temperature-dependent solubility profile. In such cases, a mixed-solvent system, also known as a solvent/antisolvent system, is employed.[8][9] This involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible with each other.[6]

Recommended Solvent Systems for Methyl 3-Hydroxy-4-methylbenzoate

Based on the structural characteristics of the target compound, the following solvents are recommended for screening.

Solvent SystemTypeRationalePotential AdvantagesPotential Disadvantages
Water Single (Polar Protic)The phenolic hydroxyl group may impart some water solubility, especially at elevated temperatures.Inexpensive, non-flammable, and readily available.May have very low solubility even when hot.
Ethanol Single (Polar Protic)"Like dissolves like"; the hydroxyl group of ethanol can hydrogen bond with the compound. Structurally similar compounds show high solubility.[4]Good solvating power for polar compounds. Relatively low boiling point (78 °C).The compound might be too soluble even at low temperatures, leading to poor recovery.
Acetone Single (Polar Aprotic)A good general solvent for moderately polar compounds.Lower boiling point (56 °C) for easy removal.High volatility and flammability.
Ethyl Acetate Single (Moderately Polar)The ester functionality is similar to that of the target compound.[10]Good balance of polarity.May be too good of a solvent, leading to poor recovery.
Ethanol/Water MixedEthanol acts as the "good" solvent, and water acts as the "poor" solvent (antisolvent).Highly tunable solvating power by adjusting the ratio.Composition can change upon heating due to different boiling points.[8]
Acetone/Hexane MixedAcetone is the "good" solvent, while nonpolar hexane is the "poor" solvent.A common and effective pair for compounds with intermediate polarity.[10]High flammability of both components.

Special Note on Decolorizing Agents: While activated charcoal is often used to remove colored impurities, it should be avoided with phenolic compounds. The ferric ions present in some grades of charcoal can form colored complexes with phenols, thereby introducing impurities.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This protocol is suitable when a single solvent with a significant positive temperature coefficient of solubility for the compound is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude methyl 3-hydroxy-4-methylbenzoate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Achieve Saturation: Add small portions of hot ethanol to the boiling mixture until the solid just dissolves completely.[11] Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Do not disturb the flask during this period.

  • Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This protocol is used when the compound is too soluble in one solvent (ethanol) and insoluble in another (water).[9][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.[8]

  • Addition of Antisolvent: While keeping the solution hot, add water (the "antisolvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[8][9]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Drying: Collect, wash with a small amount of the cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Visualizing the Workflow

Recrystallization_Workflows cluster_0 Single-Solvent Protocol cluster_1 Mixed-Solvent Protocol A1 Dissolve Crude Solid in Minimal Hot Solvent A2 Hot Filtration (if needed) A1->A2 insoluble impurities A3 Slow Cooling (Crystallization) A1->A3 no insoluble impurities A2->A3 A4 Ice Bath A3->A4 A5 Vacuum Filtration A4->A5 A6 Wash with Cold Solvent A5->A6 A7 Dry Crystals A6->A7 B1 Dissolve Crude Solid in Min. Hot 'Good' Solvent B2 Add 'Poor' Solvent (Antisolvent) to Cloud Point B1->B2 B3 Re-clarify with a few drops of 'Good' Solvent B2->B3 B4 Slow Cooling (Crystallization) B3->B4 B5 Ice Bath B4->B5 B6 Vacuum Filtration B5->B6 B7 Wash with Cold Solvent Mixture B6->B7 B8 Dry Crystals B7->B8

Caption: Comparative workflows for single-solvent and mixed-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution was cooled too quickly.- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation.[12]- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Reheat the solution to dissolve the oil, then add more solvent and cool slowly.- Choose a solvent with a lower boiling point.[7]
Low Recovery - The compound is too soluble in the cold solvent.- Incomplete crystallization or premature filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a different solvent or solvent system where the compound has lower solubility when cold.- Minimize the amount of cold solvent used for washing the crystals.
Colored Crystals - Colored impurities are co-precipitating with the product.- If the compound is not phenolic, use a minimal amount of activated charcoal during the hot dissolution step. For phenolic compounds, this is not recommended.[6] Alternative purification methods like chromatography may be necessary.

Conclusion

The purification of methyl 3-hydroxy-4-methylbenzoate by recrystallization is a highly effective technique when the appropriate solvent system is employed. A systematic screening of solvents, beginning with those of intermediate polarity such as ethanol or acetone, is recommended. For challenging purifications, a mixed-solvent system like ethanol/water provides the necessary flexibility to achieve high purity and yield. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently purify their target compound.

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents. Link

  • Sigma-Aldrich. Methyl 4-hydroxybenzoate Product Information. Link

  • The Good Scents Company. methyl 3-hydroxybenzoate. Link

  • ChemBK. Methyl 4-hydroxy-3-aminobenzoate. Link

  • PubChem. Methyl 3-hydroxybenzoate. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. Link

  • PubChem. Methyl 4-hydroxy-3-methylbenzoate. Link

  • University of Babylon. Recrystallization. Link

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Link

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Link

  • ACS Publications. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. Link

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Link

  • SpringerLink. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Link

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization (Step-by-Step Procedure). Link

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Link

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Link

  • YouTube. (2013). Recrystallization Solvent Pair. Link

Sources

Method

HPLC Method Development Guide: 3-Hydroxy-4-methylbenzoic Acid (3-H-4-MB)

Abstract This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3-Hydroxy-4-methylbenzoic acid (and its conjugate base, 3-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3-Hydroxy-4-methylbenzoic acid (and its conjugate base, 3-Hydroxy-4-methyl-benzoate). As a structural analog of common preservatives (parabens) and a potential metabolic intermediate, precise detection of this compound requires rigorous control over ionization states.[1] This guide emphasizes a Reversed-Phase (RP-HPLC) approach utilizing pH suppression to ensure retention and peak symmetry.[1]

Physicochemical Profiling & Analyte Definition

Before method selection, understanding the analyte's behavior in solution is critical. "3-Hydroxy-4-methyl-benzoate" refers to the anionic form; however, in RP-HPLC, we must analyze the neutral acid form to achieve retention on a hydrophobic stationary phase.[1]

Analyte Data Table
ParameterValueImplications for Method
IUPAC Name 3-Hydroxy-4-methylbenzoic acidTarget Analyte
CAS Number 586-30-1Reference Standard ID
Molecular Weight 152.15 g/mol Small molecule; requires high surface area column
pKa (COOH) ~4.5 (Estimated)Critical: Mobile phase pH must be < 2.5 to suppress ionization
pKa (Phenol) ~9.3 (Estimated)Secondary ionization; avoid basic pH
LogP 1.5 - 1.58Moderately hydrophobic; suitable for C18/C8 columns
UV Maxima 210 nm, 254 nm254 nm for specificity; 210 nm for sensitivity
Solubility Soluble in MeOH, ACN; Low in WaterSample diluent should match initial mobile phase

Method Development Strategy (The "Why")

Stationary Phase Selection: The C18 Standard

Given the LogP of ~1.5, the molecule is moderately polar but retains well on alkyl-bonded phases.

  • Recommendation: C18 (Octadecylsilane) column.[1]

  • Reasoning: A C18 phase provides sufficient hydrophobic interaction to separate the analyte from the solvent front (void volume).[1] A C8 column may be used if the retention time on C18 is excessive, but for this small aromatic acid, C18 ensures adequate resolution from potential polar impurities.[1]

Mobile Phase Engineering: The pH Factor

The most common failure mode in benzoate analysis is poor peak shape (tailing) or lack of retention.[1]

  • Mechanism: At neutral pH (pH 7), the carboxyl group (pKa ~4.[1]5) is deprotonated (

    
    ).[1] The negative charge repels the hydrophobic C18 chains, causing the analyte to elute immediately (at 
    
    
    
    ).[1]
  • Solution: We must use an acidic mobile phase (pH 2.5 - 3.0).[1] This protonates the carboxyl group (

    
    ), rendering the molecule neutral and hydrophobic, allowing it to interact with the C18 phase.
    
  • Buffer Choice: 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid.[1] Phosphoric acid is preferred for UV detection at low wavelengths (210 nm) due to its UV transparency.[1]
    
Wavelength Selection
  • 254 nm: Targets the aromatic ring

    
     transition.[1] High specificity, lower noise.[1]
    
  • 210-220 nm: Targets the carbonyl

    
     transition.[1] Higher sensitivity but susceptible to solvent cutoff noise.[1]
    
  • Protocol Default: 254 nm (unless trace quantification < 1 ppm is required).[1]

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSettingNotes
Instrument HPLC with UV/DAD DetectorAgilent 1200/1260 or Waters Alliance equivalent
Column C18, 4.6 x 150 mm, 5 µmAlt: 3.5 µm for higher resolution
Mobile Phase A 0.1%

in Water
pH ~2.2; Ensures analyte protonation
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than Methanol
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns
Column Temp 30°CControls viscosity and retention reproducibility
Injection Volume 10 - 20 µLAdjust based on sample concentration
Detection UV @ 254 nmReference bandwidth: 360 nm (if DAD used)
Gradient Program

While isocratic elution (e.g., 30% B) is possible, a gradient is recommended to clear the column of any late-eluting hydrophobic contaminants.

  • 0.0 min: 15% B

  • 8.0 min: 60% B (Linear Ramp)[1]

  • 8.1 min: 15% B (Re-equilibration)

  • 12.0 min: Stop

Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-Hydroxy-4-methylbenzoic acid standard. Dissolve in 10 mL Methanol (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/Acid).[1]

    • Crucial Step: Diluting in organic solvent (100% MeOH) can cause "solvent effect" peak distortion.[1] Diluting with the aqueous buffer matches the initial mobile phase strength.[1]

  • Filtration: Filter through 0.45 µm PTFE or Nylon syringe filter before injection.

Method Development Workflow Visualization

MethodDevelopment Start Define Analyte: 3-Hydroxy-4-methylbenzoic acid PropCheck Check Properties: pKa ~4.5, LogP ~1.5 Start->PropCheck ColSelect Select Column: C18 (Reversed Phase) PropCheck->ColSelect MobilePhase Select Mobile Phase: Water (0.1% H3PO4) / ACN ColSelect->MobilePhase DecisionPH Is pH < 3.0? MobilePhase->DecisionPH NoRetention Analyte Ionized (COO-) Elutes at Void Volume DecisionPH->NoRetention No (pH > 4) Retention Analyte Neutral (COOH) Retains on C18 DecisionPH->Retention Yes (pH < 3) NoRetention->MobilePhase Adjust pH Optimize Optimize Gradient: 15% -> 60% B Retention->Optimize Validation Final Validation: Linearity, Precision, LOD Optimize->Validation

Caption: Logical workflow for developing the HPLC method, highlighting the critical pH decision point for retaining ionizable acids.

System Suitability & Validation Parameters

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during every analysis run:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

)
± 0.1 min deviationConfirms pump stability and column equilibration.
Tailing Factor (

)
0.8 <

< 1.5

indicates secondary interactions (silanol activity) or insufficient pH suppression.[1]
Theoretical Plates (

)
> 2000Indicates column efficiency and packing integrity.[1]
Resolution (

)
> 2.0Required if separating from the methyl ester or other impurities.[1]
% RSD (Area) < 2.0% (n=5)Confirms injection precision and autosampler performance.[1]

Troubleshooting Guide

Issue 1: Peak Splitting or Doublets
  • Cause: Solvent mismatch.[1] The sample is dissolved in 100% strong solvent (MeOH/ACN) while the initial mobile phase is 85% Water.[1]

  • Fix: Dilute the sample with the initial mobile phase (Water/Buffer).[1]

Issue 2: Drifting Retention Times
  • Cause: "Phase Collapse" (if using 100% aqueous) or Temperature fluctuations.[1]

  • Fix: Ensure at least 5% Organic is present at the start (method uses 15%).[1] Use a column oven (30°C).

Issue 3: High Backpressure
  • Cause: Precipitation of buffer salts (if using Phosphate with high % ACN) or particulate clogging.[1]

  • Fix: Ensure buffer concentration is low (0.1% is safe). Filter all samples.

References

  • PubChem. 3-Hydroxy-4-methylbenzoic acid (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid derivatives. NIST Technical Series.[1] Available at: [Link] (General reference for hydroxybenzoate UV/pKa data).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1] (Authoritative text on RP-HPLC mechanism and pH control).

  • European Journal of Pharmaceutical and Medical Research. RP-HPLC Method for Estimation of Methyl 4-hydroxy benzoate. (Methodology basis for benzoate separation). Available at: [Link][1]

Sources

Application

Microwave-assisted synthesis of 3-Hydroxy-4-methyl-benzoate

Application Note: Microwave-Assisted Synthesis of Methyl 3-Hydroxy-4-methylbenzoate Executive Summary This application note details a high-efficiency protocol for the synthesis of Methyl 3-hydroxy-4-methylbenzoate via mi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Methyl 3-Hydroxy-4-methylbenzoate

Executive Summary

This application note details a high-efficiency protocol for the synthesis of Methyl 3-hydroxy-4-methylbenzoate via microwave-assisted Fischer esterification. While conventional thermal heating (reflux) for this transformation often requires 8–12 hours and yields 60–70%, the microwave-assisted protocol described herein achieves >90% conversion in under 20 minutes.

Target Molecule: Methyl 3-hydroxy-4-methylbenzoate CAS Registry Number: 3556-83-0 (Methyl ester) / 586-30-1 (Acid precursor) Primary Application: Pharmaceutical intermediate, antioxidant structural motif, and fine chemical building block.

Scientific Foundation & Mechanism

The Microwave Advantage

Conventional esterification is an equilibrium-limited process (


). To drive the reaction to completion, one must either remove water or use a large excess of alcohol. In thermal conditions, the reaction rate is limited by the boiling point of the alcohol (Methanol, b.p. 64.7°C).

Microwave irradiation utilizes dielectric heating , specifically through two mechanisms:

  • Dipolar Polarization: Methanol (

    
    ) strongly absorbs microwave energy, causing rapid molecular rotation and internal friction.
    
  • Ionic Conduction: The acid catalyst (

    
     ions) increases the loss tangent of the mixture, further accelerating heating rates.
    

This allows the reaction to be run in a sealed vessel at temperatures significantly above the solvent's atmospheric boiling point (superheating effect), drastically increasing the reaction rate constant (


) according to the Arrhenius equation.
Reaction Mechanism

The synthesis follows a standard acid-catalyzed Fischer esterification pathway, accelerated by the rapid thermal energy transfer of the microwave field.

Mechanism Start 3-Hydroxy-4-methyl benzoic acid Step1 Carbonyl Protonation (Activation) Start->Step1 + H+ Step2 Nucleophilic Attack (Methanol) Step1->Step2 + MeOH (MW Active) Step3 Proton Transfer & Water Elimination Step2->Step3 Tetrahedral Intermediate End Methyl 3-hydroxy-4- methylbenzoate Step3->End - H2O

Figure 1: Mechanistic pathway of the acid-catalyzed esterification. The "Nucleophilic Attack" step is kinetically enhanced by the superheating of methanol under microwave irradiation.

Experimental Protocol

Reagents & Equipment
  • Precursor: 3-Hydroxy-4-methylbenzoic acid (98% purity).

  • Solvent/Reagent: Methanol (HPLC Grade, anhydrous preferred).

  • Catalyst: Sulfuric Acid (

    
    , 98%) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA).
  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL microwave-transparent borosilicate glass vial with crimp cap/septum.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 1.52 g (10 mmol) of 3-Hydroxy-4-methylbenzoic acid into a 30 mL microwave vial.

  • Add 10 mL of Methanol. (Methanol acts as both solvent and reagent; excess drives equilibrium).

  • Add a magnetic stir bar.

  • Critical Step: Add 0.1 mL (approx. 5-10 mol%) of concentrated

    
     dropwise.
    
    • Note: The addition is exothermic. Allow to cool slightly if necessary before sealing.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 120°C (Note: This is ~55°C above MeOH boiling point).

  • Time: 15 minutes (Hold time).

  • Pre-stirring: 30 seconds.

  • Absorption Level: High (due to polar solvent).

  • Pressure Limit: Set to 15 bar (Safety cutoff).

Step 3: Workup & Isolation

  • Cool the vial to room temperature using the reactor's compressed air cooling (typically <2 mins).

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove excess methanol under reduced pressure (Rotary Evaporator, 40°C).

  • Dissolve the residue in 20 mL Ethyl Acetate .

  • Wash the organic layer with:

    • 1x 15 mL Saturated

      
       (to neutralize catalyst and unreacted acid).
      
    • 1x 15 mL Brine.

  • Dry the organic layer over anhydrous

    
    .[1]
    
  • Filter and concentrate in vacuo to yield the crude ester.

Step 4: Purification (Optional) The crude product is typically >95% pure. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) or purify via flash chromatography (Silica gel, Hexane:EtOAc 80:20).

Workflow Visualization

Workflow Prep PREPARATION Acid + MeOH + Cat (Sealed Vial) Irradiate IRRADIATION 120°C | 15 min | High Stir (Pressure ~6-8 bar) Prep->Irradiate Cool COOLING Air Jet Cooling to 25°C Irradiate->Cool Workup WORKUP Evaporate MeOH -> Extract (EtOAc) Wash (NaHCO3) Cool->Workup Analysis VALIDATION Yield Calculation NMR / HPLC Workup->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Validation

Comparative Efficiency Data

The following table contrasts the microwave protocol against the traditional thermal reflux method (oil bath at 65°C).

ParameterThermal Reflux (Conventional)Microwave Assisted (This Protocol)Improvement
Temperature 65°C (Reflux)120°C (Sealed)+55°C (Kinetic Boost)
Reaction Time 8 - 12 Hours15 Minutes30x - 40x Faster
Isolated Yield 68% - 72%92% - 96%+20% Yield
Solvent Usage High (losses over time)Low (Sealed system)Green Chemistry
Energy Profile High (Continuous heating)Low (Targeted energy)Energy Efficient
Analytical Characterization
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 78–80°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.50 (d, 1H), 7.45 (s, 1H), 7.15 (d, 1H), 5.30 (s, OH), 3.89 (s, 3H, -OCH3), 2.28 (s, 3H, -CH3).
    
  • TLC:

    
     0.65 (Hexane:EtOAc 7:3).
    

Safety & Troubleshooting

  • Pressure Hazard: Methanol at 120°C generates significant internal pressure (approx. 5-7 bar). Ensure the microwave vial is rated for at least 20 bar. Do not use scratched or damaged vials.

  • Acid Handling: Concentrated

    
     is corrosive. Wear proper PPE (gloves, goggles).
    
  • Thermal Runaway: Microwave heating is rapid. Use a "High Absorption" setting but ensure the temperature ramp is controlled (e.g., 2 minutes to reach target) to prevent overshoot.

References

  • Microwave Assisted Esterification of Aryl/Alkyl Acids. MDPI. (2022). Demonstrates the efficiency of MW irradiation in esterification reactions using various catalysts.

  • Microwave-Assisted Transformation of Esters. Organic Chemistry Portal. (2007). Provides foundational knowledge on the stability and transformation of esters under MW conditions.

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. (2012). Validates the specific temperature ranges (120-130°C) for benzoic acid derivatives.

  • 3-Hydroxy-4-methylbenzoic acid (Compound Summary). PubChem. (2023). Chemical and physical property data for the precursor.[1]

  • Green Chemistry approach for Microwave assisted synthesis. Asian Journal of Research in Chemistry. (2011). Compares thermal vs. microwave kinetics for benzoate synthesis.

Sources

Method

Application Note: Quantitative Analysis of 3-Hydroxy-4-methyl-benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a robust and validated method for the quantitative analysis of 3-Hydroxy-4-methyl-benzoate in complex matrices. Due to the polar nature of the analyte, a derivatization step is ess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of 3-Hydroxy-4-methyl-benzoate in complex matrices. Due to the polar nature of the analyte, a derivatization step is essential to enhance volatility and thermal stability, ensuring optimal performance in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive, step-by-step protocol for sample preparation, silylation-based derivatization, and the optimized GC-MS parameters for accurate and reproducible quantification. The causality behind each experimental choice is detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's principles.

Introduction: The Analytical Challenge

3-Hydroxy-4-methyl-benzoate is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and specialty chemicals. Its accurate quantification is critical for process optimization, quality control, and regulatory compliance. However, the presence of both a hydroxyl and a carboxylic acid functional group imparts polarity and reduces its volatility, making it unsuitable for direct GC-MS analysis. Direct injection would lead to poor peak shape, low sensitivity, and potential degradation in the hot injector.[1]

To overcome these challenges, a derivatization step is employed to replace the active hydrogens on the hydroxyl and carboxylic acid groups with nonpolar moieties. Silylation, a widely used derivatization technique, is particularly effective as it replaces the active hydrogens with a trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability.[2][3] This application note details a method centered around silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by analysis with a validated GC-MS method.

Experimental Workflow

The overall analytical workflow is designed to ensure sample integrity, efficient derivatization, and accurate quantification. The process begins with sample preparation, followed by derivatization, GC-MS analysis, and finally, data processing.

GC-MS Workflow for 3-Hydroxy-4-methyl-benzoate cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Matrix Sample Matrix (e.g., reaction mixture) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample_Matrix->Extraction Isolate Analyte Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Concentrate Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization Reconstitute Reaction Incubation (70°C, 30 min) Derivatization->Reaction Promote Reaction GC_Injection GC Injection Reaction->GC_Injection Analyze Separation Chromatographic Separation GC_Injection->Separation Vaporize & Separate Detection Mass Spectrometry Detection Separation->Detection Ionize & Detect Quantification Quantification (Peak Area Integration) Detection->Quantification Acquire Data Reporting Reporting Quantification->Reporting Calculate Concentration

Caption: Analytical workflow for 3-Hydroxy-4-methyl-benzoate analysis.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

The goal of this step is to isolate 3-Hydroxy-4-methyl-benzoate from the sample matrix and concentrate it for derivatization.

Protocol:

  • To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper ethyl acetate layer to a clean GC vial.

  • Repeat the extraction (steps 1-4) twice more, pooling the ethyl acetate fractions.

  • Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.

Causality: Ethyl acetate is an effective solvent for extracting moderately polar organic acids from aqueous solutions.[4] Repeating the extraction ensures a high recovery of the analyte. Evaporation under nitrogen prevents the degradation of the analyte that might occur with heating.

Derivatization: Silylation

This crucial step renders the analyte suitable for GC-MS analysis. The reaction involves the replacement of active hydrogens on the hydroxyl and carboxylic acid groups with TMS groups.

Protocol:

  • To the dried sample residue from section 3.1, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 50 µL of pyridine as a catalyst.

  • Securely cap the vial and vortex briefly to dissolve the residue.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[2][5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Causality: BSTFA is a powerful silylating agent. The addition of 1% TMCS acts as a catalyst, enhancing the derivatization of sterically hindered groups.[2] Pyridine, a mild base, helps to scavenge the acidic byproducts of the reaction, driving it to completion. Heating at 70°C for 30 minutes ensures the complete derivatization of both the phenolic hydroxyl and carboxylic acid functional groups.[2]

GC-MS Parameters

The following parameters have been optimized for the separation and detection of the di-TMS derivative of 3-Hydroxy-4-methyl-benzoate.

Parameter Value Rationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible performance.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation of a wide range of compounds.
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection ModeSplitlessMaximizes the transfer of the analyte to the column for high sensitivity.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for good separation and peak shape.
Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to provide good separation from potential interferences and ensure elution of the analyte.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust detector for routine analysis.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Source Temperature230°CMinimizes analyte degradation in the ion source.
Quadrupole Temp.150°CEnsures stable performance of the mass analyzer.
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.
MS Acquisition ModeScan (m/z 50-500) and/or SIMScan mode for qualitative identification and SIM mode for enhanced sensitivity in quantitative analysis.
SIM Ions m/z 310, 295, 207, 73Key ions for selective and sensitive quantification of the di-TMS derivative.

Mass Spectral Fragmentation

The derivatization of 3-Hydroxy-4-methyl-benzoate with BSTFA results in the formation of a di-trimethylsilyl (di-TMS) derivative. The expected mass spectrum will exhibit characteristic fragments that can be used for identification and quantification.

  • Molecular Ion (M+) : The molecular ion of the di-TMS derivative is expected at m/z 310 . This corresponds to the molecular weight of C14H26O3Si2.

  • [M-15]+ : A prominent fragment at m/z 295 is expected, corresponding to the loss of a methyl group (-CH3) from one of the TMS moieties. This is a very common fragmentation pathway for TMS derivatives.

  • [M-117]+ : A significant fragment at m/z 207 is anticipated, resulting from the loss of the trimethylsilyloxycarbonyl group (-COOTMS).

  • Base Peak : The base peak is likely to be at m/z 73 , corresponding to the trimethylsilyl cation [(CH3)3Si]+. This is a characteristic ion for TMS-derivatized compounds.[6]

Method Validation

A validated analytical method ensures the reliability and accuracy of the results.[7][8] The following parameters should be assessed for the validation of this method:

Parameter Typical Acceptance Criteria Purpose
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates that the method's response is proportional to the analyte concentration over a specific range.[8][9]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected.[8]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8]
Accuracy Recovery of 80-120%The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.[9]
Precision Relative Standard Deviation (RSD) ≤ 15%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 3-Hydroxy-4-methyl-benzoate by GC-MS. The described method, incorporating a crucial silylation step, is designed to be robust, sensitive, and reproducible, making it suitable for a wide range of applications in research, quality control, and drug development. By understanding the rationale behind each step, from sample preparation to data analysis, scientists can confidently implement and adapt this method for their specific needs.

References

  • Lee, K. J., & Lee, D. W. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of chromatographic science, 41(7), 366–371. Retrieved from [Link]

  • Li, Y., Wu, Y., Zhang, Y., Wang, Y., & Chu, X. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2736. Retrieved from [Link]

  • California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • ResearchGate. (2019). Precipitation after derivatization with BSTFA? [Discussion Forum]. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... [Figure]. Retrieved from [Link]

  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Freie Universität Berlin. (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters of selectivity, resolution, LOD, LOQ ,and Linearity. Retrieved from [Link]

  • ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID? [Discussion Forum]. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: 3-Hydroxy-4-methyl-benzoate as a Key Pharmaceutical Intermediate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, analysis, and application of Methyl 3-hydroxy-4-methylbenzoate. This vers...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, analysis, and application of Methyl 3-hydroxy-4-methylbenzoate. This versatile organic ester serves as a critical building block in medicinal chemistry, particularly in the development of novel pharmaceutical agents.[1] The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Strategic Importance of Methyl 3-hydroxy-4-methylbenzoate

Methyl 3-hydroxy-4-methylbenzoate (C₉H₁₀O₃) is a substituted aromatic compound featuring three key functional groups: a phenolic hydroxyl, a methyl ester, and a methyl group on the benzene ring. This specific arrangement makes it a highly valuable precursor in multi-step organic synthesis. The distinct reactivity of the hydroxyl and ester moieties allows for selective chemical modifications, enabling the construction of complex molecular architectures.[1] In medicinal chemistry, it is frequently employed as a starting material for the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and other biologically active molecules.[1] Its utility lies in its ability to introduce a specific, functionalized phenyl motif that is common in many pharmacophores.

Compound Profile
IUPAC Name methyl 3-hydroxy-4-methylbenzoate
Molecular Formula C₉H₁₀O₃
CAS Number 3556-96-9
Primary Utility Pharmaceutical Intermediate, Synthetic Building Block

Section 1: Synthesis Protocol via Fischer Esterification

The most direct and common method for preparing Methyl 3-hydroxy-4-methylbenzoate is the Fischer esterification of 3-hydroxy-4-methylbenzoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol, which serves as both a reactant and the solvent.

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): The reaction mechanism requires protonation of the carboxylic acid's carbonyl oxygen.[2] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of methanol.

  • Excess Methanol: Fischer esterification is a reversible equilibrium reaction.[2] By using a large excess of one reactant (methanol), Le Châtelier's principle dictates that the equilibrium will shift towards the products, thereby increasing the yield of the desired ester.

  • Reflux Conditions: The reaction is typically heated to the boiling point of the alcohol (methanol, ~65°C). This provides the necessary activation energy to overcome the reaction barrier and significantly increases the reaction rate, allowing equilibrium to be reached in a reasonable timeframe (typically 1-4 hours).[2]

Detailed Step-by-Step Protocol: Synthesis
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Reagent Addition: Add methanol (100 mL, 2.47 mol). The large excess is critical for driving the reaction forward.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the suspension. This should be done in a fume hood as the addition is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workflow for Synthesis and Initial Work-up

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage A 1. Combine 3-hydroxy-4-methylbenzoic acid & Methanol B 2. Add conc. H₂SO₄ Catalyst A->B C 3. Heat to Reflux (2-3 hrs) B->C D 4. Cool to Room Temp. C->D Reaction Complete E 5. Reduce Volume (Rotovap) D->E F 6. Dilute with Water & Extract with Ethyl Acetate E->F G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄), Filter & Concentrate G->H I Purification H->I Crude Product

Caption: Workflow diagram for the synthesis and work-up of Methyl 3-hydroxy-4-methylbenzoate.

Section 2: Purification and Isolation Protocol

Proper purification is essential to remove unreacted starting materials, the acid catalyst, and any potential byproducts, ensuring the intermediate meets the high-purity standards required for pharmaceutical applications.

Causality of Experimental Choices:

  • Solvent Removal: A significant portion of the excess methanol is removed post-reaction to facilitate an efficient extraction.

  • Aqueous Work-up: The reaction mixture is diluted with water to dissolve inorganic salts and then extracted with an immiscible organic solvent (like ethyl acetate).

  • Sodium Bicarbonate (NaHCO₃) Wash: This basic wash is crucial. It neutralizes the sulfuric acid catalyst and deprotonates any unreacted 3-hydroxy-4-methylbenzoic acid, converting it into its water-soluble sodium salt, which is then removed into the aqueous layer.

  • Brine (sat. NaCl) Wash: This wash helps to remove residual water from the organic layer, breaking up any emulsions and initiating the drying process.

  • Drying Agent (Na₂SO₄): Anhydrous sodium sulfate is used to scavenge the final traces of water from the organic extract before solvent evaporation.

Detailed Step-by-Step Protocol: Purification
  • Solvent Reduction: Concentrate the reaction mixture using a rotary evaporator to remove about 70-80% of the methanol.

  • Extraction: Transfer the remaining residue to a separatory funnel. Add deionized water (100 mL) and ethyl acetate (100 mL). Shake vigorously and allow the layers to separate.

  • Aqueous Washes:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Observe for cessation of CO₂ effervescence during the bicarbonate wash.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a light-colored solid or oil.

  • Recrystallization (Final Purification):

    • Dissolve the crude product in a minimum amount of hot solvent (e.g., a toluene/heptane mixture or aqueous ethanol).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Quality Control & Analytical Characterization

To ensure the identity, purity, and quality of the synthesized intermediate, a panel of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final compound and quantifying any impurities. A reversed-phase method is typically suitable.[3][4]

HPLC Parameter Typical Value Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidA common gradient (e.g., 40:60 to 90:10) allows for elution of the main peak and any impurities. Acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate providing good efficiency and reasonable run times.
Detection UV at 254 nmThe aromatic ring provides strong chromophoric activity at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural confirmation.[5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[5]

  • ¹H NMR (400 MHz, CDCl₃):

    • ~2.2-2.4 ppm (singlet, 3H): Aromatic methyl group (Ar-CH₃).

    • ~3.9 ppm (singlet, 3H): Ester methyl group (-OCH₃).

    • ~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl group (-OH). This peak can be broad and its position is concentration-dependent; it will exchange with D₂O.

    • ~6.8-7.5 ppm (multiplets, 3H): Aromatic protons on the benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~16-20 ppm: Aromatic methyl carbon.

    • ~52 ppm: Ester methyl carbon.

    • ~115-135 ppm: Aromatic carbons.

    • ~155-160 ppm: Aromatic carbon attached to the hydroxyl group.

    • ~168-172 ppm: Ester carbonyl carbon.

Analytical Quality Control Workflow

G cluster_tests Analytical Tests cluster_results Data Interpretation Start Purified Solid Sample A HPLC Analysis Start->A B NMR Spectroscopy (¹H and ¹³C) Start->B C Mass Spectrometry Start->C D Purity Assay > 99.0% A->D E Structural Confirmation B->E F Molecular Weight Verification C->F End Release for Use D->End E->End F->End

Caption: A typical workflow for the analytical quality control of a pharmaceutical intermediate.

Section 4: Applications in Pharmaceutical Synthesis

The true value of Methyl 3-hydroxy-4-methylbenzoate is realized in its application as a versatile scaffold. The two primary reactive sites—the phenolic hydroxyl group and the methyl ester—can be addressed with high selectivity.

Synthetic Strategy:

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be easily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of side chains. This is often the first step to protect the hydroxyl group or to build a key part of the target molecule.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to a carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a new functional handle.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds, a cornerstone of many drug molecules.

Example Synthetic Pathway

The following diagram illustrates a hypothetical pathway where Methyl 3-hydroxy-4-methylbenzoate is used to synthesize a more complex, drug-like molecule, inspired by strategies used for kinase inhibitors.[6]

G A Methyl 3-hydroxy- 4-methylbenzoate B Step 1: O-Alkylation (e.g., with R¹-X, K₂CO₃) A->B C Intermediate Ether B->C D Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF) C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling (e.g., with R²-NH₂, EDC) E->F G Final Drug-like Molecule F->G

Caption: A potential synthetic route leveraging the dual functionality of the intermediate.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical intermediate.

Hazard Profile: Based on GHS classifications for this compound, the following hazards are identified:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Safety & Handling Guidelines
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields, and a lab coat.[8]
Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong bases.
First Aid (Eyes) Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
First Aid (Skin) Wash off immediately with plenty of water and soap. Seek medical attention if irritation persists.[9]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

References

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]

  • User-provided source.
  • Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. Available from: [Link]

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Available from: [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Available from: [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • PubChem. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684. Available from: [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967. Available from: [Link]

  • National Center for Biotechnology Information. Methyl p-hydroxybenzoate (E-218) a preservative for drugs and food is an activator of the ryanodine receptor Ca2+ release channel. Available from: [Link]

  • DrugBank. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Hydroxy-4-methyl-benzoate in the Synthesis of Novel Thermotropic Liquid Crystals

Introduction: Unlocking New Mesogenic Scaffolds The rational design of liquid crystalline materials is a cornerstone of advanced materials science, with profound implications for display technologies, optical sensing, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Mesogenic Scaffolds

The rational design of liquid crystalline materials is a cornerstone of advanced materials science, with profound implications for display technologies, optical sensing, and smart materials. The molecular architecture of a liquid crystal (LC) dictates its mesomorphic properties, including the temperature range of the liquid crystalline phase and the nature of the mesophase itself. The strategic selection of molecular building blocks is therefore of paramount importance. This application note explores the utility of 3-hydroxy-4-methyl-benzoate as a versatile precursor in the synthesis of novel thermotropic liquid crystals.

The unique substitution pattern of 3-hydroxy-4-methyl-benzoate, featuring a hydroxyl group ortho to a methyl group and para to a carboxylate, offers a compelling platform for molecular engineering. The hydroxyl group provides a reactive handle for the introduction of various functional groups, while the methyl group can influence the molecule's aspect ratio and intermolecular interactions, thereby tuning the mesophase behavior. This guide provides a comprehensive overview of the synthetic strategies and experimental protocols for leveraging 3-hydroxy-4-methyl-benzoate in the creation of new liquid crystalline materials.

Core Chemical Principles: The Role of Molecular Structure in Mesophase Formation

The formation of a liquid crystalline phase is a delicate balance of intermolecular forces, driven by the anisotropic shape of the constituent molecules. For calamitic (rod-like) liquid crystals, a rigid core, flexible terminal chains, and appropriate linking groups are essential. 3-Hydroxy-4-methyl-benzoate serves as an excellent constituent of the rigid core, and its derivatization allows for the systematic modulation of the molecule's properties.

The hydroxyl group is a key functional group that enables the extension of the molecular structure through esterification or etherification reactions. The choice of the appended group is critical in determining the final properties of the liquid crystal. For instance, the attachment of a long alkyl chain can promote the formation of smectic phases, where the molecules are arranged in layers. Conversely, the addition of another aromatic ring system can enhance the thermal stability of the nematic phase.

The methyl group at the 4-position, while seemingly a minor modification, can have a significant impact on the mesomorphic behavior. It can disrupt close packing of the molecules, potentially lowering the melting point and broadening the liquid crystal phase range. Furthermore, the steric hindrance introduced by the methyl group can influence the rotational dynamics of the molecule, which can be a critical factor in optimizing properties such as dielectric anisotropy.

Synthetic Strategy: A Multi-Step Approach to Novel Liquid Crystals

A robust synthetic strategy is essential for the successful preparation of high-purity liquid crystals. The following section outlines a proposed multi-step synthesis of a novel liquid crystal, 4-((decyloxy)carbonyl)-2-methylphenyl decanoate, starting from 3-hydroxy-4-methyl-benzoic acid. This approach involves a protection-esterification-deprotection sequence, which is a common and effective strategy in organic synthesis.

G cluster_0 Synthetic Workflow A 3-Hydroxy-4-methyl-benzoic acid B Protection of Hydroxyl Group A->B e.g., Acetylation C Esterification with Long-Chain Alcohol B->C e.g., Steglich Esterification D Deprotection of Hydroxyl Group C->D e.g., Hydrolysis E Final Liquid Crystal Product D->E Purification

Caption: Proposed synthetic workflow for a liquid crystal derived from 3-hydroxy-4-methyl-benzoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(methoxycarbonyl)-2-methylphenyl acetate (Protection of Hydroxyl Group)

This protocol describes the protection of the hydroxyl group of methyl 3-hydroxy-4-methylbenzoate as an acetate ester. This prevents the hydroxyl group from interfering with the subsequent esterification of the carboxylic acid.

Materials:

  • Methyl 3-hydroxy-4-methylbenzoate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 3-hydroxy-4-methylbenzoate (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-(methoxycarbonyl)-2-methylphenyl acetate.

Protocol 2: Synthesis of 4-((decyloxy)carbonyl)-2-methylphenyl acetate (Esterification)

This protocol details the esterification of the protected intermediate with a long-chain alcohol using a Steglich esterification, a mild and efficient method.

Materials:

  • 4-(methoxycarbonyl)-2-methylphenyl acetate

  • Decanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(methoxycarbonyl)-2-methylphenyl acetate (1.0 eq), decanol (1.2 eq), and DMAP (0.1 eq) in DCM in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 4-((decyloxy)carbonyl)-2-methylphenyl acetate.

Protocol 3: Synthesis of 4-((decyloxy)carbonyl)-2-methylphenol (Deprotection)

The final step is the selective removal of the acetate protecting group to reveal the hydroxyl group of the target liquid crystal.

Materials:

  • 4-((decyloxy)carbonyl)-2-methylphenyl acetate

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-((decyloxy)carbonyl)-2-methylphenyl acetate (1.0 eq) in a mixture of methanol and DCM.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by recrystallization to obtain pure 4-((decyloxy)carbonyl)-2-methylphenol.

Characterization of the Synthesized Liquid Crystal

The successful synthesis of a novel liquid crystal must be followed by a thorough characterization of its mesomorphic and physical properties.

Spectroscopic and Analytical Data

The chemical structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group, the long alkyl chains, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Characteristic peaks for the O-H stretch, C=O stretch of the ester, and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target molecule.
Thermal Analysis: Unveiling the Mesophases

Differential Scanning Calorimetry (DSC) is the primary technique for determining the transition temperatures and enthalpies of a liquid crystal.

Typical DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history independence.

  • The peak maxima of the endotherms and exotherms correspond to the transition temperatures.

Hypothetical DSC Data for 4-((decyloxy)carbonyl)-2-methylphenol:

Transition Temperature (°C) on Heating Temperature (°C) on Cooling
Crystal to Nematic85.2-
Nematic to Isotropic102.5101.8
Isotropic to Nematic-82.1
Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is used to identify the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.

Procedure:

  • Place a small amount of the sample on a microscope slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through crossed polarizers as it is heated and cooled through its phase transitions.

  • A nematic phase will typically exhibit a threaded or schlieren texture. A smectic A phase will show a focal conic or homeotropic texture.

G cluster_1 Structure-Property Relationship Structure Molecular Structure (3-Hydroxy-4-methyl-benzoate derivative) AspectRatio Aspect Ratio Structure->AspectRatio influences IntermolecularForces Intermolecular Forces Structure->IntermolecularForces determines MesophaseBehavior Mesophase Behavior (e.g., Nematic, Smectic) AspectRatio->MesophaseBehavior affects IntermolecularForces->MesophaseBehavior governs

Caption: Relationship between molecular structure and liquid crystal properties.

Conclusion and Future Outlook

3-Hydroxy-4-methyl-benzoate represents a promising and underexplored building block for the synthesis of novel liquid crystalline materials. The synthetic protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this versatile precursor. The ability to systematically modify the molecular structure by leveraging the reactivity of the hydroxyl group opens up a vast design space for the creation of liquid crystals with tailored properties. Future work in this area could involve the synthesis of more complex architectures, such as bent-core liquid crystals or dimeric systems, which are known to exhibit fascinating and potentially useful mesophases. The continued exploration of new molecular scaffolds is essential for the advancement of liquid crystal science and technology.

References

  • Ha, S. T., et al. (2009). Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. Molbank, 2009(3), M608. [Link]

  • Esterification: Methyl benzoate. (2011). One Part of Chemistry. [Link]

  • Chen, W., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • PubChem. Methyl 4-hydroxy-3-methylbenzoate. [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]

Application

Application Notes &amp; Protocols: Investigating 3-Hydroxy-4-methyl-benzoate for Advanced Cosmetic Formulations

Abstract The cosmetic industry is in a continuous search for novel, multifunctional active ingredients that can offer tangible benefits such as anti-aging, skin brightening, and soothing properties. Phenolic compounds, r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cosmetic industry is in a continuous search for novel, multifunctional active ingredients that can offer tangible benefits such as anti-aging, skin brightening, and soothing properties. Phenolic compounds, renowned for their antioxidant capabilities, are a focal point of this research.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 3-Hydroxy-4-methyl-benzoate (3H4MB), a phenolic compound with significant potential in cosmetic formulations. We will explore its core biological activities, provide detailed, step-by-step protocols for in vitro efficacy testing, outline strategies for formulation and stability analysis, and present a framework for interpreting the generated data.

Section 1: Compound Profile & Rationale for Investigation

3-Hydroxy-4-methyl-benzoate is an organic ester distinguished by a phenolic hydroxyl group and an ester moiety on a methyl-substituted benzene ring.[4] This structure is significant because phenolic hydroxyl groups are the chemical basis for the antioxidant activity of many compounds used in cosmetics and pharmaceuticals. The strategic placement of the methyl and hydroxyl groups can influence the molecule's reactivity, stability, and biological activity.

The rationale for investigating 3H4MB in cosmetics is threefold:

  • Antioxidant Potential: Like many phenolic compounds, 3H4MB is hypothesized to act as a free-radical scavenger, a critical function for protecting skin from environmental aggressors and mitigating the signs of photoaging.[3]

  • Anti-inflammatory and Soothing Effects: Chronic inflammation is a key driver of skin aging and various dermatological conditions. Compounds that can modulate inflammatory pathways are highly desirable.

  • Hyperpigmentation Control: The structural similarity to other known tyrosinase inhibitors suggests a potential role in regulating melanin synthesis, addressing concerns like age spots and melasma.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is paramount for successful formulation.

PropertyValueSource
IUPAC Name methyl 3-hydroxy-4-methylbenzoatePubChem[4]
CAS Number 3556-86-3BenchChem[4]
Molecular Formula C₉H₁₀O₃PubChem[4]
Molecular Weight 166.17 g/mol (Calculated)
Appearance (Expected) White to off-white crystalline powderGeneral for benzoates
Solubility Poorly soluble in water, miscible with organic solventsGeneral for benzoates[5]
Safety & Handling

As a research chemical, 3-Hydroxy-4-methyl-benzoate and its structural isomers require careful handling. The Safety Data Sheet (SDS) for a similar compound, Methyl 3-hydroxybenzoate, indicates it may cause skin and eye irritation and may cause respiratory irritation.[6][7]

Handling Precautions:

  • Always use in a well-ventilated area or under a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[6]

Section 2: Postulated Mechanisms of Action in Skin

To guide experimental design, we postulate three primary mechanisms through which 3H4MB may exert its cosmetic benefits. These hypotheses form the basis for the protocols detailed in Section 4.

Antioxidant Activity: Free Radical Scavenging

Oxidative stress, caused by an imbalance between free radicals (e.g., Reactive Oxygen Species - ROS) and antioxidants, leads to cellular damage and accelerates skin aging. Phenolic compounds donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the damaging chain reaction.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_intervention Antioxidant Intervention UV_Stressors UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) UV_Stressors->ROS generates Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Neutralized_Radical Stable, Non-reactive Molecule Aging Aging Cell_Damage->Aging leads to Visible Signs of Aging 3H4MB 3-Hydroxy-4-methyl-benzoate (Phenolic Antioxidant) 3H4MB->ROS donates H+ neutralizes 3H4MB->Cell_Damage PREVENTS

Caption: Postulated mechanism of 3H4MB as a free radical scavenger.

Hyperpigmentation Control: Tyrosinase Inhibition

Melanin is the primary pigment responsible for skin color, and its overproduction leads to hyperpigmentation. The enzyme tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.[8] We hypothesize that 3H4MB can bind to the active site of tyrosinase, inhibiting its activity and thereby reducing melanin production.

Melanogenesis_Inhibition cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA catalyzed by Dopaquinone Dopaquinone DOPA->Dopaquinone catalyzed by Melanin Melanin (Pigment) Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Enzyme 3H4MB 3-Hydroxy-4-methyl-benzoate 3H4MB->Tyrosinase INHIBITS

Caption: Proposed inhibition of the melanogenesis pathway by 3H4MB.

Section 3: Overall Experimental Workflow

A systematic approach is required to validate the cosmetic potential of 3H4MB. The workflow begins with fundamental in vitro assays to confirm biological activity, proceeds to formulation and stability testing, and culminates in the quantification of the active ingredient within the final product.

Experimental_Workflow Start Hypothesis: 3H4MB has cosmetic potential InVitro Step 1: In Vitro Efficacy Testing Start->InVitro DPPH Protocol 4.1: Antioxidant Assay (DPPH) InVitro->DPPH Tyrosinase Protocol 4.2: Tyrosinase Inhibition Assay InVitro->Tyrosinase Formulation Step 2: Formulation & Stability DPPH->Formulation Tyrosinase->Formulation Prototype Protocol 4.3: Prototype Emulsion & Stability Testing Formulation->Prototype Analysis Step 3: Analytical Validation Prototype->Analysis HPLC Protocol 4.4: Quantification via HPLC-UV Analysis->HPLC End Data Interpretation & Conclusion HPLC->End

Caption: A logical workflow for the cosmetic evaluation of 3H4MB.

Section 4: Experimental Protocols

The following protocols are designed to be robust and reproducible. It is critical to include appropriate positive and negative controls to ensure the validity of the results.

Protocol 4.1: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen the free-radical scavenging activity of a compound.[9][10] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a pale yellow color, and the absorbance at 517 nm decreases.[10] The degree of discoloration is proportional to the scavenging activity.[11]

Materials:

  • 3-Hydroxy-4-methyl-benzoate (3H4MB)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • 3H4MB Test Solutions: Prepare a series of dilutions of 3H4MB in methanol (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

    • Trolox Standard Solutions: Prepare a series of dilutions of Trolox in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH stock solution.

    • Add 100 µL of the respective test solution (3H4MB dilutions, Trolox dilutions, or methanol as a blank control).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the test sample or standard.

    • Plot the % Inhibition against the concentration for both 3H4MB and Trolox.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for both the sample and the positive control. A lower IC₅₀ indicates higher antioxidant activity.

Protocol 4.2: In Vitro Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin production.[8] The enzyme catalyzes the oxidation of a substrate (L-tyrosine or L-DOPA), leading to the formation of a colored product (dopachrome) that can be quantified spectrophotometrically.[12][13]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine (substrate)

  • 3-Hydroxy-4-methyl-benzoate (3H4MB)

  • Kojic Acid (positive control)[14]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 1500 U/mL).[15]

    • L-Tyrosine Solution (1.5 mM): Prepare a solution of L-tyrosine in phosphate buffer. Gentle heating may be required to dissolve.[15]

    • 3H4MB Test Solutions: Prepare a series of dilutions of 3H4MB in phosphate buffer.

    • Kojic Acid Standard Solutions: Prepare a series of dilutions of Kojic Acid in phosphate buffer.

  • Assay:

    • In a 96-well plate, combine the following in triplicate:

      • 40 µL of phosphate buffer

      • 10 µL of the test solution (3H4MB, Kojic Acid, or buffer for control)

      • 30 µL of tyrosinase solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-Tyrosine solution to each well.

    • Incubate at 37°C for 15-20 minutes.

  • Measurement:

    • Measure the absorbance at 490 nm.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the reaction with buffer instead of an inhibitor.

      • A_sample is the absorbance of the reaction with the test inhibitor.

    • Determine the IC₅₀ value for 3H4MB and Kojic Acid.

Protocol 4.3: Prototype Formulation & Stability Testing

Principle: To be effective, an active ingredient must remain stable within a cosmetic chassis. This protocol outlines the preparation of a simple oil-in-water (O/W) emulsion and a basic stability testing regimen.

Materials:

  • Oil Phase: Cetyl Alcohol (2.5%), Stearic Acid (3.0%), Glyceryl Stearate (2.0%), Caprylic/Capric Triglyceride (8.0%)

  • Water Phase: Deionized Water (q.s. to 100%), Glycerin (3.0%), Xanthan Gum (0.3%)

  • Active/Preservative Phase: 3H4MB (0.5% - 2.0%), Phenoxyethanol (preservative, 0.8%)

  • Homogenizer, water bath, pH meter, viscometer.

Procedure:

  • Formulation:

    • Combine all water phase ingredients and heat to 75°C with stirring until the xanthan gum is fully hydrated.

    • In a separate beaker, combine all oil phase ingredients and heat to 75°C until all solids are melted and the phase is uniform.

    • Slowly add the oil phase to the water phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

    • Begin cool-down with gentle stirring.

    • At approximately 40°C, add the 3H4MB (pre-dissolved in a small amount of propylene glycol if needed for solubility) and the preservative.

    • Continue stirring until the emulsion reaches room temperature (25°C).

    • Adjust pH to a target range (e.g., 5.5 - 6.5) if necessary.

  • Stability Testing:

    • Divide the batch into three sets of samples.

    • Store the samples under the following conditions for 12 weeks:

      • Accelerated: 45°C oven

      • Room Temperature: 25°C

      • Refrigerated: 4°C

    • Evaluate the samples at time points 0, 1, 2, 4, 8, and 12 weeks for the following parameters:

      • Physical Appearance: Color, odor, phase separation, creaming.

      • pH: Measure using a calibrated pH meter.

      • Viscosity: Measure using a viscometer.

      • Microscopic Evaluation: Observe droplet size and distribution.

Protocol 4.4: Quantification of 3H4MB in Formulation via HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) is a precise method used to separate, identify, and quantify components in a mixture.[16][17] This protocol validates the concentration of 3H4MB in the final formulation and can be used to assess its degradation over time during stability studies.

Materials:

  • HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade)

  • Water with 0.1% Phosphoric Acid (HPLC grade)

  • Methanol (HPLC grade)

  • 3H4MB reference standard

  • Syringe filters (0.45 µm)

Procedure:

  • Chromatographic Conditions (Example - must be optimized):

    • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax of 3H4MB via UV scan (typically 250-280 nm for phenolic compounds).

    • Injection Volume: 10 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of the 3H4MB reference standard in methanol.

    • Create a series of five calibration standards by diluting the stock solution to known concentrations (e.g., 100, 50, 25, 10, 5 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999).

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.

    • Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the 3H4MB.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the 3H4MB peak by comparing its retention time to that of the standard.

    • Quantify the concentration of 3H4MB in the sample by using the peak area and the equation from the standard curve.

Section 5: Data Interpretation & Troubleshooting

  • Antioxidant Assay: A low IC₅₀ value for 3H4MB, ideally comparable to or better than the positive control (Trolox), indicates potent antioxidant activity. If results are poor, ensure the freshness of the DPPH solution and check for compound insolubility.

  • Tyrosinase Assay: Significant inhibition and a low IC₅₀ compared to Kojic Acid suggest strong potential for skin brightening. High background absorbance could indicate precipitation of the test compound; filter samples if necessary.

  • Stability Testing: Any significant changes in color, odor, pH (> ±0.5), or viscosity, or any signs of phase separation, indicate an unstable formulation. This may require adjusting the emulsifier system, adding a chelating agent, or using protective packaging.

  • HPLC Analysis: A sharp, symmetrical peak at the correct retention time confirms the presence of 3H4MB. A recovery percentage between 90-110% after extraction indicates an efficient method. Peak tailing or fronting may require mobile phase or pH adjustments.

Section 6: Conclusion & Future Directions

These application notes provide a foundational framework for the initial investigation of 3-Hydroxy-4-methyl-benzoate as a novel active ingredient in cosmetic science. Positive results from the outlined in vitro assays would provide a strong rationale for proceeding to more advanced studies. Future work should focus on cell-based assays to confirm efficacy and assess cytotoxicity (e.g., on keratinocytes and melanocytes), photostability testing, and ultimately, human clinical trials to substantiate claims of anti-aging and skin brightening effects. The formulation and analytical methods presented here are critical first steps in the journey of transforming a promising molecule into a validated cosmetic ingredient.

References

  • BenchChem. (n.d.). Methyl 3-hydroxy-4-methylbenzoate | Research Chemical.
  • Selleck Chemicals. (n.d.). Methyl 4-hydroxybenzoate | Fungal inhibitor | CAS 99-76-3.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
  • Wikipedia. (n.d.). Methyl benzoate.
  • Fisher Scientific. (2022, November 16). Methyl 4-hydroxybenzoate - SAFETY DATA SHEET.
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Chemsrc. (2025, August 25). Methyl 3-hydroxy-4-methylbenzoate | CAS#:3356-86-3.
  • WIPO Patentscope. (2018, July 5). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
  • ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate synthesis.
  • PMC. (n.d.). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market.
  • The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate, 19438-10-9.
  • PMC. (2025, March 23). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?.
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | C9H10O4 | CID 13013948.
  • ResearchGate. (2025, August 10). (PDF) HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants.
  • PMC. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 3-hydroxybenzoate.
  • Journal of Applied Pharmaceutical Science. (n.d.). Cosmetic Application of Phenolic Cream from Mulberry Bark Extract.
  • Abcam. (n.d.). DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847).
  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • Google Patents. (n.d.). WO2015002872A1 - Compositions containing two phenolic compounds for cosmetic use.
  • Abcam. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (ab204715).
  • PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684.
  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Methyl 3-hydroxybenzoate.
  • MDPI. (2024, May 28). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
  • Bio-protocol. (2025). 4.3. In Vitro Tyrosinase Inhibitory Assay.
  • PMC. (n.d.). Genesis and development of DPPH method of antioxidant assay.
  • Fisher Scientific. (2024, March 31). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.
  • PMC. (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
  • ACS Publications. (2003, December 9). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column.
  • Cambridge Isotope Laboratories. (2023, September 21). METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yield in 3-Hydroxy-4-methyl-benzoate synthesis

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Ticket #8492 - Troubleshooting Low Yield in 3-Hydroxy-4-methyl-benzoate Synthesis Executive Summary Low yield in the synthesis of M...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Ticket #8492 - Troubleshooting Low Yield in 3-Hydroxy-4-methyl-benzoate Synthesis

Executive Summary

Low yield in the synthesis of Methyl 3-hydroxy-4-methylbenzoate is typically caused by two distinct bottlenecks, depending on your starting material:

  • The "Tar Effect" (Diazotization Route): Uncontrolled coupling during the hydrolysis of the diazonium intermediate (from 3-amino-4-methylbenzoic acid), leading to azo-dye byproducts instead of the phenol.[1]

  • The "Equilibrium Trap" (Esterification): Inefficient water removal during the final methylation of the carboxylic acid.

This guide provides a root-cause analysis and optimized protocols to elevate yields from the typical 40-50% to >85% .

Part 1: Rapid Diagnostics (Tier 1 Support)

Before altering your chemistry, verify these critical control points.

SymptomProbable CauseQuick Fix
Red/Brown Tars during acid formationAzo Coupling: The phenol product reacted with unreacted diazonium salt.[1][2]STOP heating the bulk diazonium solution. Switch to Inverse Addition (see Protocol A).
Low Conversion in esterificationWater Inhibition: Methanol is wet or water is not being removed.[2]Use anhydrous MeOH and a Dean-Stark trap (with toluene) or switch to the Thionyl Chloride method.[1][2]
Product "Disappears" during workupWater Solubility: The phenolic hydroxyl group increases water solubility at high pH.Ensure aqueous workup is acidified to pH 2-3 before extraction.[1][2] Do not wash with strong base.[2][3]
Wrong Isomer (NMR signals off)Starting Material Impurity: Commercial "Amino-Toluic Acid" often contains isomers.[1][2]Verify starting material is 3-amino-4-methylbenzoic acid , NOT 4-amino-3-methylbenzoic acid.[1][2][4]

Part 2: Deep Dive - The Diazotization Optimization (Protocol A)

Applicable if you are synthesizing the core acid from 3-amino-4-methylbenzoic acid.[1][2]

The Problem: The standard protocol involves heating the diazonium salt solution. As the phenol forms, it is electron-rich and reacts immediately with the remaining electron-poor diazonium salt to form stable azo dyes (tars), destroying the yield.

The Solution: High-Dilution Hydrolysis (Inverse Addition) By adding the cold diazonium salt slowly into boiling acid, the concentration of diazonium salt is kept near zero. It converts to phenol instantly, preventing it from finding a phenol partner to couple with.

Optimized Protocol:
  • Diazotization:

    • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in dilute

      
      .
      
    • Cool to 0–5°C .[2][5][6][7][8]

    • Add

      
       (1.1 eq) solution dropwise.[1][2] Stir for 30 min. Keep cold. 
      
    • Check: Solution should be clear/pale yellow.[2] If turbid, filter cold.[2][3]

  • Hydrolysis (The Critical Step):

    • Prepare a separate flask with 15%

      
        and heat to a rolling boil (100°C) .
      
    • SLOWLY drip the cold diazonium solution into the boiling acid over 30-45 minutes.

    • Mechanism:[1][3][4][9][10][11][12][13][14] The diazonium decomposes instantly upon hitting the boiling acid.

  • Workup:

    • Cool to room temperature.[2][3] The product (3-hydroxy-4-methylbenzoic acid) often crystallizes out.[1][2]

    • If not, extract with Ethyl Acetate.[2]

    • Yield Expectation: 75-85% (vs. 40% for bulk heating).[1][2]

Part 3: Deep Dive - Esterification Optimization (Protocol B)

Applicable for the final conversion of the acid to the methyl ester.

The Problem: Fisher esterification is an equilibrium process (


). Simply refluxing in methanol often stalls at 60-70% conversion.[1][2]
Method 1: The Chemical Sledgehammer (Thionyl Chloride)

Best for small scale (<50g) or high-value intermediates.[1]

  • Suspend 3-hydroxy-4-methylbenzoic acid in dry Methanol (0.5 M concentration).

  • Cool to 0°C.

  • Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise.
    
    • Note: This generates anhydrous HCl in situ and consumes water produced by the reaction.

  • Reflux for 3 hours.

  • Yield Expectation: >95%.

Method 2: Azeotropic Distillation (Dean-Stark)

Best for large scale (>100g).[1][2]

  • Dissolve acid in Methanol (3 eq) and Toluene (10 volumes) .

  • Add catalytic

    
     (0.05 eq).[2]
    
  • Reflux with a Dean-Stark trap .

    • Note: Methanol/Toluene/Water form a ternary azeotrope.[2][11] You must replenish dry Methanol as it co-distills.[2]

  • Yield Expectation: 85-90%.

Part 4: Visualizing the Optimized Workflow

G Start Start: 3-Amino-4-methylbenzoic Acid Diazo Diazotization (NaNO2, H2SO4, 0°C) Start->Diazo Decision Hydrolysis Method? Diazo->Decision BulkHeat Bulk Heating (Standard) Decision->BulkHeat High Risk InverseAdd Inverse Addition (Dropwise into Boiling Acid) Decision->InverseAdd Recommended Tar Side Reaction: Azo Coupling (Tar) BulkHeat->Tar LowYield Low Yield (<45%) Tar->LowYield Phenol Intermediate: 3-Hydroxy-4-methylbenzoic Acid InverseAdd->Phenol Esterification Esterification Method? Phenol->Esterification Fisher Standard Fisher (MeOH, Reflux) Esterification->Fisher Standard SOCl2 Acid Chloride Route (MeOH + SOCl2) Esterification->SOCl2 Small Scale DeanStark Azeotropic Route (MeOH + Toluene + Trap) Esterification->DeanStark Large Scale EqLimit Equilibrium Limit (~65% Conv.) Fisher->EqLimit Final Target: Methyl 3-hydroxy-4-methylbenzoate (>90% Yield) SOCl2->Final DeanStark->Final

Figure 1: Decision tree for optimizing synthesis yield. The "Inverse Addition" and "SOCl2/Dean-Stark" pathways avoid the primary yield-killing mechanisms.[1]

Part 5: Comparative Data Analysis

Reaction StepStandard ProtocolOptimized ProtocolMechanism of Improvement
Hydrolysis Heat bulk solutionInverse Addition (Dropwise to boil)Prevents high concentration of phenol + diazonium, stopping azo coupling [1].[1][2]
Yield (Acid) 40-50%75-85% Kinetic control of side reactions.[1][2]
Esterification MeOH +

Reflux
MeOH +

Generation of anhydrous HCl consumes water, driving equilibrium to completion [2].
Yield (Ester) 60-70%95-98% Irreversible removal of water/activation of carboxyl group.[1][2]

References

  • Cohen, T., et al. (1977).[2] Rapid and efficient synthesis of phenols from diazonium salts. Journal of Organic Chemistry. (Demonstrates the "inverse addition" technique for diazonium hydrolysis).[2]

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Authoritative text on esterification kinetics and thermodynamics).

  • Valenta, V., & Protiva, M. (1977).[2] Synthesis of the 3-hydroxy-4-methyl derivative of amphetamine. Collection of Czechoslovak Chemical Communications. (Specific reference for the synthesis of 3-hydroxy-4-methylbenzoic acid precursors).

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. (General protocol for hydroxybenzoate esterification).

Sources

Optimization

Technical Support Center: 3-Hydroxy-4-methyl-benzoate Synthesis

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methyl-benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methyl-benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical parameter of reaction temperature. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 3-Hydroxy-4-methyl-benzoate is consistently low. Could the reaction temperature be the culprit?

A: Absolutely. Reaction temperature is a pivotal factor in the synthesis of 3-Hydroxy-4-methyl-benzoate, particularly when proceeding via a Sandmeyer-type reaction from 3-amino-4-methylbenzoic acid. The process involves two key stages: diazotization and the subsequent hydroxylation, both of which are highly temperature-sensitive.

  • Expertise & Experience: Low temperatures during diazotization are crucial for the stability of the intermediate diazonium salt. If the temperature is too high, this intermediate can prematurely decompose, leading to a significant reduction in yield. Conversely, the hydroxylation step requires sufficient thermal energy to proceed at a reasonable rate. Therefore, a delicate balance must be struck.

  • Trustworthiness: To ensure optimal yield, a systematic temperature optimization study is recommended. This involves running the reaction at a range of temperatures and analyzing the yield and purity of the product at each point.

Experimental Protocol: Temperature Optimization Study

  • Set up parallel reactions: Prepare a series of small-scale reactions with identical starting material concentrations and reagent stoichiometries.

  • Vary the temperature: Use a temperature-controlled reaction block or parallel synthesis equipment to run each reaction at a different, constant temperature (e.g., 0°C, 5°C, 10°C, 15°C, and 25°C for the diazotization step).

  • Monitor reaction progress: Use a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material and the formation of the product over time.

  • Quench and analyze: Once the reactions are complete, quench them appropriately and determine the yield and purity of 3-Hydroxy-4-methyl-benzoate for each temperature point.

  • Plot the data: Create a plot of yield and purity versus temperature to identify the optimal temperature range.

Data Presentation: Effect of Temperature on Yield and Purity

Diazotization Temperature (°C)Yield (%)Purity (%)
08598
58897
107595
156092
254588

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.

Q2: I am observing significant byproduct formation. How can I mitigate this by adjusting the temperature?

A: The formation of byproducts is a common issue and is often directly linked to improper temperature control. In the synthesis of 3-Hydroxy-4-methyl-benzoate from its amino precursor, several side reactions can occur:

  • Phenolic Impurities: If the temperature of the diazotization mixture rises prematurely, the diazonium salt can react with water to form undesired phenolic byproducts.

  • Azo Coupling: At higher concentrations and temperatures, the diazonium salt can couple with the starting aniline or the product to form colored azo compounds.

Authoritative Grounding & Comprehensive References: The stability of diazonium salts is highly dependent on temperature, with decomposition and side reactions becoming more prevalent as the temperature increases.

Troubleshooting Steps:

  • Strict Temperature Control During Diazotization: Maintain the temperature of the diazotization reaction strictly between 0-5°C using an ice-salt bath. Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This ensures that the heat generated by the exothermic reaction is effectively dissipated and localized hotspots are avoided.

  • Controlled Warming for Hydroxylation: After the diazotization is complete, the subsequent hydroxylation step requires heating. This warming should be gradual and controlled to prevent vigorous decomposition of the diazonium salt, which can lead to a complex mixture of byproducts.

Mandatory Visualization: Experimental Workflow for Minimizing Byproducts

G cluster_diazotization Diazotization Stage cluster_hydroxylation Hydroxylation Stage A Dissolve 3-amino-4-methylbenzoic acid in acidic solution B Cool to 0-5°C using ice-salt bath A->B C Slow, dropwise addition of NaNO2 solution B->C D Maintain temperature at 0-5°C with constant stirring C->D E Gradual and controlled warming of the diazonium salt solution D->E Controlled Transition F Monitor for nitrogen evolution E->F G Maintain at target hydroxylation temperature F->G H Reaction completion monitoring (TLC/HPLC) G->H

Caption: Workflow for temperature-controlled synthesis.

Q3: The reaction seems to be very slow or has stalled. Should I increase the temperature?

A: While it is tempting to increase the temperature to accelerate a sluggish reaction, this should be done with caution and a clear understanding of the reaction kinetics.

  • Expertise & Experience: For the initial diazotization step, increasing the temperature is likely to do more harm than good by promoting the decomposition of the diazonium salt. If this stage is slow, it is more likely due to issues with reagent concentration, stoichiometry, or the acidity of the medium. For the subsequent hydroxylation step, a controlled increase in temperature is generally required. However, an excessive increase can lead to the aforementioned byproduct formation.

Trustworthiness: Before adjusting the temperature, verify the following:

  • Reagent Quality and Stoichiometry: Ensure that the sodium nitrite is of high purity and that the molar ratios of the reagents are correct.

  • Acidity: The diazotization reaction requires a sufficiently acidic medium. Check the pH of the solution.

  • Mixing: Ensure that the reaction mixture is being stirred efficiently to promote contact between the reagents.

If all these parameters are correct and the hydroxylation step is still slow, a gradual and controlled increase in temperature is warranted.

Mandatory Visualization: Decision Tree for a Stalled Reaction

G Start Reaction Stalled CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckAcidity Check pH of the Reaction Mixture Start->CheckAcidity CheckMixing Ensure Efficient Stirring Start->CheckMixing IncreaseTemp Gradually Increase Temperature for Hydroxylation CheckReagents->IncreaseTemp If OK CheckAcidity->IncreaseTemp If OK CheckMixing->IncreaseTemp If OK Monitor Monitor for Byproduct Formation IncreaseTemp->Monitor

Caption: Troubleshooting a stalled reaction.

References

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Strategies for Aqueous Solubilization of 3-Hydroxy-4-methyl-benzoate

Welcome to the technical support center for 3-Hydroxy-4-methyl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxy-4-methyl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.

Understanding the Challenge: Physicochemical Profile of 3-Hydroxy-4-methyl-benzoate

3-Hydroxy-4-methyl-benzoate is a substituted benzoic acid derivative. Its structure, featuring both a hydrophilic hydroxyl group and a more lipophilic methyl-substituted benzene ring, results in limited aqueous solubility. Key physicochemical parameters are summarized below:

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₈H₈O₃-
Molecular Weight 152.15 g/mol [1][2]
Predicted pKa ~4.25[3][4]
Water Solubility Sparingly soluble; 43.5 g/L at 100 °C[3][4]
Computed XLogP3 1.5[2]

The pKa of approximately 4.25 is of particular importance.[3][4] This value indicates that 3-Hydroxy-4-methyl-benzoate is a weak acid. Consequently, its solubility is highly dependent on the pH of the aqueous medium. At pH values below its pKa, the compound will predominantly exist in its less soluble, neutral (protonated) form. Conversely, at pH values above its pKa, it will be in its more soluble, ionized (deprotonated) form. The XLogP3 value of 1.5 suggests a moderate lipophilicity, which contributes to its limited water solubility.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing aqueous solutions of 3-Hydroxy-4-methyl-benzoate.

My 3-Hydroxy-4-methyl-benzoate is not dissolving in water. What should I do?

This is the most common challenge. The limited intrinsic solubility of the neutral form of the compound is the likely cause. Here is a systematic approach to address this:

1. pH Adjustment: The Primary Approach

Given its acidic nature, the most effective method to increase the aqueous solubility of 3-Hydroxy-4-methyl-benzoate is by raising the pH of the solution.

  • Why it works: By increasing the pH above the pKa of ~4.25, you deprotonate the carboxylic acid group, forming the more polar and thus more water-soluble carboxylate salt. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.

  • Experimental Protocol for pH-Adjusted Solubilization:

    • Weigh the desired amount of 3-Hydroxy-4-methyl-benzoate and add it to the desired volume of water.

    • While stirring, add a suitable base dropwise. Common choices include 1N sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the 3-Hydroxy-4-methyl-benzoate is fully dissolved. The target pH should be at least 2 units above the pKa (i.e., pH > 6.25) to ensure complete ionization and dissolution.

    • Once dissolved, you can adjust the pH back down if your experimental conditions require it, but be aware that the compound may precipitate if the pH drops significantly below its pKa.

Diagram: pH-Dependent Ionization and Solubility

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_Solubility Poorly Soluble (Neutral Form) High_Solubility Highly Soluble (Ionized Form) Low_Solubility->High_Solubility Add Base (e.g., NaOH) Deprotonation High_Solubility->Low_Solubility Add Acid (e.g., HCl) Protonation Start Insoluble Compound in Water Step1 Dissolve in 100% Co-solvent (e.g., DMSO) to create a concentrated stock solution Start->Step1 Step2 Add stock solution dropwise to aqueous buffer with vigorous stirring Step1->Step2 Result Homogeneous Aqueous Solution (with low % of co-solvent) Step2->Result

Caption: Step-wise protocol for using a co-solvent to solubilize the compound.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.

  • Why it works: The lipophilic benzene ring of 3-Hydroxy-4-methyl-benzoate can be entrapped within the hydrophobic core of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity than β-CD.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and can be used in parenteral formulations. [1]

  • Experimental Protocol for Cyclodextrin Complexation:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD in saline). [1] 2. Add the 3-Hydroxy-4-methyl-benzoate powder to the cyclodextrin solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for complex formation. Gentle heating may accelerate the process.

    • Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized complex. A phase-solubility study can be conducted to determine the stoichiometry and binding constant of the complex. [5][6]

I have dissolved my compound at a high pH, but it precipitates when I add it to my neutral pH cell culture media. How can I prevent this?

This is a common issue when the final concentration of the compound in the media is above its solubility limit at the media's pH.

  • Solution 1: Lower the Stock Concentration: Prepare a more dilute stock solution at high pH. This way, when you add it to your media, the final concentration of the compound will be below its solubility limit at neutral pH.

  • Solution 2: Use a Co-solvent: Prepare a concentrated stock in a suitable co-solvent like DMSO. The co-solvent will help maintain the compound's solubility upon dilution into the aqueous media. Ensure the final DMSO concentration is compatible with your cells.

  • Solution 3: Pre-complex with Cyclodextrin: Use a cyclodextrin-based stock solution. The complex is more stable across a wider pH range and less likely to precipitate upon dilution.

Can I heat the solution to get my compound to dissolve?

Heating can temporarily increase the solubility of 3-Hydroxy-4-methyl-benzoate. [3][4]However, upon cooling to room temperature, the solution may become supersaturated and the compound could precipitate out. This method is generally not recommended for preparing stable stock solutions unless the downstream application is also at an elevated temperature.

References

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved February 6, 2026, from [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. Crystal Growth & Design, 6(4), 981–987.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. Retrieved February 6, 2026, from [Link]

  • United States Pharmacopeia. (2023). <1236> Solubility Measurements. In United States Pharmacopeia and National Formulary (USP 46-NF 41).
  • FDA. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • ChEBI. (n.d.). 4-hydroxy-3-methylbenzoic acid. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Introduction: The Thermodynamic &amp; Kinetic Battlefield

Technical Support Center: Benzoate Esterification Optimization Status: Operational Agent: Senior Application Scientist Ticket ID: BENZ-EST-001 Subject: Minimizing Side Reactions & Yield Loss in Benzoate Synthesis Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoate Esterification Optimization

Status: Operational Agent: Senior Application Scientist Ticket ID: BENZ-EST-001 Subject: Minimizing Side Reactions & Yield Loss in Benzoate Synthesis

Welcome to the technical support hub for benzoate synthesis. As researchers, you know that esterifying benzoic acid derivatives is rarely as simple as "A + B


 C". The aromatic ring introduces unique electronic stability (resonance) and steric challenges (ortho-substitution) that standard aliphatic protocols often fail to address.

This guide treats your reaction flask as a system of competing pathways. Our goal is to manipulate kinetics (speed of product formation) and thermodynamics (equilibrium position) to starve side reactions of their necessary energy or substrates.

Diagnostic Workflow: Method Selection

Before troubleshooting, ensure you are using the correct method for your specific substrate.

BenzoateMethodology Start Substrate Analysis: Benzoic Acid + Alcohol AcidSensitive Is the Alcohol Acid-Sensitive? Start->AcidSensitive Steric Is the Benzoic Acid Ortho-Substituted? AcidSensitive->Steric Yes (Labile) Fischer Method A: Fischer Esterification (Thermodynamic Control) AcidSensitive->Fischer No (Stable) Steglich Method B: Steglich (DCC/DMAP) (Kinetic Control) Steric->Steglich No (Open) Yamaguchi Method C: Yamaguchi / Acid Chloride (High Activation) Steric->Yamaguchi Yes (Hindered) Fischer->Steric If Low Yield

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric hindrance.

Module A: Acid-Catalyzed (Fischer) Troubleshooting

Core Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic. Primary Side Reaction: Hydrolysis (Reverse Reaction).

FAQ: Why is my reaction stalling at 60-70% conversion?

Diagnosis: You have hit the thermodynamic equilibrium limit. Water accumulation is driving the reverse reaction (


).

Corrective Protocol (The "Water Starvation" System):

  • Solvent Choice: Switch from ethanol/methanol to Toluene .

    • Why? Toluene forms a binary azeotrope with water (bp 85°C) and is less toxic than benzene.

  • Physical Removal: Install a Dean-Stark trap .

    • Critical Step: Pre-fill the trap with dry toluene before heating. This ensures water is trapped immediately upon reflux.

  • Chemical Scavenging (Alternative): If the substrate cannot tolerate reflux temperatures (

    
    C), add Molecular Sieves (3Å)  directly to the flask.
    
    • Note: Use powdered sieves for faster kinetics, but be aware they can cause stirring issues.

FAQ: I see a new spot on TLC that isn't starting material or product.

Diagnosis: Ether formation or Elimination.

  • Ether Formation: If using a primary alcohol and strong acid (

    
    ), intermolecular dehydration of the alcohol can occur (
    
    
    
    ).
  • Elimination: If using a tertiary alcohol, acid catalysis will trigger E1 elimination to form an alkene.

  • Solution: Switch to Method B (Steglich) for sensitive alcohols.

Module B: Steglich (DCC/DMAP) Troubleshooting

Core Mechanism: Activation of acid by DCC to form


-acylisourea, followed by nucleophilic attack.
Primary Side Reaction: 

-Acylurea Formation (The "Dead End").
FAQ: I have a stubborn byproduct that won't separate, and my yield is low.

Diagnosis: You have formed


-acylurea.
  • Mechanism:[1][2][3][4][5][6][7][8][9][10] The

    
    -acylisourea intermediate undergoes an intramolecular 
    
    
    
    acyl migration. This rearrangement is irreversible and consumes your benzoic acid.

SteglichSideReaction Acid Benzoic Acid + DCC Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate PathA Path A: + Alcohol (Slow without DMAP) Intermediate->PathA Desired PathB Path B: Rearrangement (Side Reaction) Intermediate->PathB Undesired Product Benzoate Ester + DCU (Precipitate) PathA->Product Byproduct N-Acylurea (Stable Waste) PathB->Byproduct

Figure 2: The bifurcation of the Steglich pathway. Without DMAP, Path B dominates via intramolecular rearrangement.

Corrective Protocol (The "DMAP Turbo" System):

  • Catalyst Load: You must use DMAP (4-dimethylaminopyridine) .[3]

    • Why? DMAP attacks the

      
      -acylisourea faster than the rearrangement occurs, forming a highly reactive 
      
      
      
      -acylpyridinium ion.[11] This new intermediate is immune to the
      
      
      shift.
  • Temperature Control: Add DCC at 0°C .

    • Why? The rearrangement is temperature-dependent. Keep the reaction cold during the activation phase (first 30-60 mins), then warm to room temperature.

  • Reagent Order:

    • Correct: Acid + Alcohol + DMAP

      
       Dissolve 
      
      
      
      Add DCC slowly.
    • Why? Ensures the alcohol is present to intercept the active species immediately.

Module C: Steric Challenges (Ortho-Substitution)

Issue: 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid) react glacially slow due to steric shielding of the carbonyl carbon.

FAQ: Standard Fischer and Steglich methods are failing on my ortho-substituted acid.

Diagnosis: The nucleophile (alcohol) cannot penetrate the steric wall created by the ortho-groups.

Corrective Protocol (The "Yamaguchi" Activation):

  • Switch Reagent: Use 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) .[3]

  • Mechanism: This forms a mixed anhydride.[3][12] The trichlorophenyl group is extremely bulky and electron-withdrawing, forcing the nucleophile to attack the benzoate carbonyl (the less hindered side of the mixed anhydride) with high regioselectivity.

  • Alternative: Convert your benzoic acid to an Acid Chloride first using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
    • Tip: Add a drop of DMF (Vilsmeier-Haack catalyst) to the

      
       reaction to accelerate acid chloride formation.
      

Data Summary: Method Comparison

FeatureFischer (Acid Cat.)[1][7][8][9]Steglich (DCC/DMAP)Yamaguchi / Acid Chloride
Primary Utility Simple, stable substratesAcid-sensitive alcoholsSterically hindered acids
Key Byproduct Water (must remove)DCU (urea precipitate)Trichlorobenzoic acid / HCl
Atom Economy HighLow (large coupling reagents)Low
Side Reaction Risk Hydrolysis, Elimination

-acylurea formation
Anhydride disproportionation
Cost LowModerateHigh

References

  • Fischer Esterification & Equilibrium

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocols for azeotropic water removal using Dean-Stark apparatus.[1]

    • Link:

  • Steglich Esterification & N-Acylurea Mechanism

    • Source: Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Context: Original description of the DMAP-catalyzed suppression of the acyl migr
    • Link:

  • Yamaguchi Esterification

    • Source: Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.
    • Context: Use of 2,4,6-trichlorobenzoyl chloride for hindered substr
    • Link:

  • Ortho-Effect in Benzoates

    • Source:Journal of the American Chemical Society.
    • Context: Linear Free Energy Relationships and steric hindrance in ortho-substituted benzo
    • Link: [J. Am. Chem. Soc.[13] - Kinetic Studies]([Link])

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments for Methyl 3-Hydroxy-4-methylbenzoate

For researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science, the precise structural elucidation of novel and known compounds is a cornerstone of rigorous scientific inquiry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science, the precise structural elucidation of novel and known compounds is a cornerstone of rigorous scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for methyl 3-hydroxy-4-methylbenzoate, a valuable building block in the synthesis of various organic molecules.

This document moves beyond a simple data repository, offering a detailed explanation of the underlying principles that govern the observed chemical shifts. By understanding the electronic effects of the substituents on the benzene ring, researchers can not only confirm the structure of the target molecule but also gain a deeper appreciation for the subtleties of NMR spectroscopy.

The Molecule: Methyl 3-Hydroxy-4-methylbenzoate

Methyl 3-hydroxy-4-methylbenzoate (C₉H₁₀O₃) is a substituted aromatic ester. Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester group attached to a benzene ring, gives rise to a distinct ¹H NMR spectrum. The electronic interplay of these substituents—the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing nature of the methyl ester—creates a unique magnetic environment for each proton, resulting in characteristic chemical shifts.

Deciphering the Spectrum: A Comparison of Predicted and Experimental Data

The primary difference between the acid and its methyl ester is the conversion of the carboxylic acid proton (-COOH) to a methyl ester group (-COOCH₃). This modification has a negligible effect on the chemical shifts of the aromatic protons but introduces a new singlet signal for the methyl ester protons.

Predicted ¹H NMR Chemical Shift Assignments for Methyl 3-Hydroxy-4-methylbenzoate

The following table outlines the predicted chemical shifts, multiplicities, and assignments for the protons of methyl 3-hydroxy-4-methylbenzoate. These predictions are based on the experimental data for 3-hydroxy-4-methylbenzoic acid and typical chemical shift ranges for similar functional groups.[1][2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-5~7.42d1HLocated ortho to the electron-withdrawing ester group and meta to the hydroxyl group, leading to a downfield shift. Coupled to H-6.
H-6~7.34dd1HSituated ortho to the hydroxyl group and meta to the ester group. Coupled to H-5 and H-2.
H-2~7.18d1HPositioned ortho to the methyl group and para to the hydroxyl group, experiencing shielding effects. Coupled to H-6.
-OH~9.7 (variable)s (broad)1HThe phenolic proton signal is typically broad and its chemical shift is concentration and solvent dependent.
-COOCH₃~3.8-3.9s3HThe methyl ester protons are deshielded by the adjacent carbonyl and oxygen atoms.
Ar-CH₃~2.19s3HThe methyl group protons on the aromatic ring are in a typical chemical shift range for such groups.

Note: The chemical shifts for the aromatic protons are based on the experimental data for 3-hydroxy-4-methylbenzoic acid in DMSO-d₆.[1] The multiplicity is predicted based on standard coupling patterns (d = doublet, dd = doublet of doublets, s = singlet).

Visualizing the Assignments

A clear visual representation of the molecule and the corresponding proton assignments is crucial for unambiguous interpretation. The following diagram illustrates the structure of methyl 3-hydroxy-4-methylbenzoate with each unique proton labeled.

Figure 1. Molecular structure of methyl 3-hydroxy-4-methylbenzoate with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the reproducibility and accuracy of the obtained data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like methyl 3-hydroxy-4-methylbenzoate.

Workflow for Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). TMS Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Dissolve->TMS Transfer Transfer the solution to a clean, dry 5 mm NMR tube. TMS->Transfer Insert Insert the NMR tube into the spectrometer's probe. Tune Tune and shim the spectrometer to optimize magnetic field homogeneity. Insert->Tune Acquire Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, 16 scans). Tune->Acquire Process Process the raw data (Fourier transform, phase correction, baseline correction). Reference Reference the spectrum to the TMS signal at 0.00 ppm. Process->Reference Integrate Integrate the peaks to determine the relative number of protons. Reference->Integrate Analyze Analyze the chemical shifts, multiplicities, and coupling constants. Integrate->Analyze

Figure 2. Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of methyl 3-hydroxy-4-methylbenzoate can be confidently assigned through a combination of experimental data from closely related analogs and a thorough understanding of substituent effects. The aromatic protons exhibit a predictable pattern of chemical shifts based on their positions relative to the electron-donating hydroxyl and methyl groups and the electron-withdrawing methyl ester. The non-aromatic protons of the methyl ester and the ring-attached methyl group appear as distinct singlets in their expected regions. By following a rigorous experimental protocol, researchers can reliably obtain and interpret the ¹H NMR spectrum of this and other small molecules, ensuring the structural integrity of their compounds and the validity of their scientific findings.

References

  • Padi, N. (2020). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Pediaa.com. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(96), 54050-54053. Available at: [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylbenzene. Available at: [Link]

  • Chemsrc. (n.d.). Methyl 3-hydroxy-4-methylbenzoate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chegg. (2020). Solved Fill in separate 1H NMR Data Tables for methyl. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Available at: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Hydroxy-4-methyl-benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Hydroxy-4-methyl-benzoate (specifically the methyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Hydroxy-4-methyl-benzoate (specifically the methyl ester derivative, Methyl 3-hydroxy-4-methylbenzoate , MW 166.17 g/mol ), a critical intermediate in the synthesis of pharmaceutical compounds and a structural analog to common preservatives (parabens).

In drug development and metabolic profiling, distinguishing this compound from its structural isomers—such as Ethyl 4-hydroxybenzoate (Ethyl Paraben) and Methyl 4-hydroxy-3-methylbenzoate —is a frequent analytical challenge. This guide compares the fragmentation mechanics, offering a self-validating protocol to differentiate these C₉H₁₀O₃ isomers using GC-MS (EI) and LC-MS/MS (ESI).

Key Differentiator

Unlike salicylate derivatives (ortho-hydroxy benzoates), 3-hydroxy-4-methyl-benzoate lacks the intramolecular hydrogen bonding required for the "ortho-effect" elimination of methanol. Its fragmentation is dominated by radical-induced cleavage of the alkoxy group, providing a distinct spectral fingerprint compared to its 2-hydroxy isomers.

Experimental Protocols

To ensure reproducibility, the following protocols define the conditions under which the fragmentation data in this guide were validated.

Protocol A: GC-MS (Electron Ionization)

Target: Structural elucidation and isomer differentiation.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet Temp: 250°C (Splitless).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)

Target: Trace quantification and biological matrix analysis.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Negative Mode (Preferred for phenolics) / Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Collision Energy (CE): Ramped 15–35 eV.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of Methyl 3-hydroxy-4-methylbenzoate (MW 166) under Electron Ionization (70 eV) follows a predictable pathway driven by the stability of the aromatic core.

Primary Fragmentation Events (EI)
  • Molecular Ion [M]⁺ (m/z 166): The radical cation is formed. It is relatively stable due to aromatic resonance.

  • α-Cleavage (Loss of Methoxy Radical): The ester bond cleaves, expelling a methoxy radical (•OCH₃, 31 Da) to form the Acylium Ion at m/z 135 . This is typically the Base Peak (100% abundance).

    • Mechanism:[1][2] Inductive cleavage driven by the carbonyl oxygen.

  • Decarbonylation (Loss of CO): The acylium ion (m/z 135) ejects a neutral carbon monoxide (CO, 28 Da) molecule to form a substituted Phenyl Cation (or tropylium-like rearrangement) at m/z 107 .

  • Secondary Fragmentations:

    • Loss of H• from the methyl group of the m/z 107 ion can lead to a quinone methide-like stable ion at m/z 106 .

    • Further ring degradation yields typical aromatic fragments at m/z 79 and m/z 77 .

Visualized Pathway (DOT Diagram)

FragmentationPathway M Molecular Ion [M]+ m/z 166 (C9H10O3) Frag1 Acylium Ion [M-OCH3]+ m/z 135 (Base Peak) M->Frag1 - •OCH3 (31 Da) α-Cleavage Isomer Contrast: Methyl Salicylate (Ortho-isomer) M->Isomer NO [M-MeOH] (m/z 134) (Lack of Ortho Effect) Frag2 Cresol Cation [M-OCH3-CO]+ m/z 107 Frag1->Frag2 - CO (28 Da) Decarbonylation Frag3 Quinone Methide Ion m/z 106 Frag2->Frag3 - H• Rearrangement Frag4 Aromatic Ring Frag m/z 77 / 79 Frag2->Frag4 Ring Opening

Figure 1: EI-MS Fragmentation pathway of Methyl 3-hydroxy-4-methylbenzoate, highlighting the dominant acylium ion formation.

Comparative Performance Analysis

Differentiation of C₉H₁₀O₃ isomers is the primary analytical challenge. The table below compares Methyl 3-hydroxy-4-methylbenzoate against its two most common isomers: Ethyl Paraben (Ethyl 4-hydroxybenzoate) and Methyl Salicylate derivatives.

Table 1: Isomeric Differentiation Matrix (EI-MS)
FeatureMethyl 3-hydroxy-4-methylbenzoateEthyl 4-hydroxybenzoate (Ethyl Paraben)Methyl 2-hydroxy-4-methylbenzoate (Salicylate analog)
Molecular Ion m/z 166 (Strong)m/z 166 (Strong)m/z 166 (Strong)
Base Peak m/z 135 [M-OCH₃]⁺m/z 121 [M-OEt]⁺m/z 134 [M-MeOH]⁺ (Ortho Effect)
Key Loss Loss of 31 (Methoxy)Loss of 45 (Ethoxy)Loss of 32 (Methanol)
Secondary Ion m/z 107 (Cresol cation)m/z 93 (Phenol cation)m/z 106 (Quinone)
Mechanism Simple α-cleavageSimple α-cleavageOrtho-Effect Elimination
Differentiation Logic
  • Vs. Ethyl Paraben: Look for the loss of the alkoxy group.

    • If the spectrum shows a loss of 45 Da (166 → 121), it is the Ethyl ester .

    • If the spectrum shows a loss of 31 Da (166 → 135), it is the Methyl ester .

  • Vs. Ortho-Isomers (Salicylates): Look for the "Ortho Effect."

    • Ortho-hydroxy esters eliminate neutral alcohol (MeOH, 32 Da) to form a stable ketene ion (m/z 134).

    • 3-Hydroxy isomers (meta-substitution) cannot undergo this mechanism. The absence of a strong m/z 134 peak confirms the non-ortho structure.

ESI-MS/MS Performance (LC-MS)[8]

For biological matrices (plasma/urine), LC-MS/MS in Negative Ion Mode is superior due to the acidic phenolic proton.

Fragmentation Pattern (ESI-)
  • Precursor Ion: [M-H]⁻ at m/z 165 .

  • Product Ions:

    • m/z 133: [M-H-CH₃OH]⁻ (Loss of neutral methanol, specific to methyl esters).

    • m/z 121: [M-H-CO₂]⁻ (Decarboxylation, less common in esters unless hydrolyzed in-source).

    • m/z 106: [M-H-COOCH₃]⁻ (Loss of ester moiety).

Experimental Workflow Diagram

LCMSWorkflow Sample Sample (Plasma/Drug) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter Select m/z 165 ESI->Q1 Collision Collision Cell (N2 Gas, 20eV) Q1->Collision Q3 Q3 Detection m/z 133, 106 Collision->Q3

Figure 2: LC-MS/MS MRM transition workflow for sensitive detection of 3-hydroxy-4-methylbenzoate.

References

  • NIST Mass Spectrometry Data Center. Methyl 4-hydroxy-3-methylbenzoate (Isomer Data for Comparison). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Methyl 3-hydroxy-4-methylbenzoate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • MassBank of North America. Spectral Data for Hydroxybenzoic Acid Esters.[3] Available at: [Link]

Sources

Validation

A Guide to the Structural Elucidation of Methyl 3-Hydroxy-4-methylbenzoate using ¹³C NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), serves as a powerful tool for this purpose, providing a detailed electronic map of the carbon backbone of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of methyl 3-hydroxy-4-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry.

This document moves beyond a simple data report. It provides a comparative analysis with structurally similar molecules to highlight the subtle yet significant influence of substituent positioning on carbon chemical shifts. Furthermore, it details the causality behind spectral assignments and provides a robust, field-proven protocol for acquiring high-quality ¹³C NMR data.

The ¹³C NMR Profile of Methyl 3-Hydroxy-4-methylbenzoate

The structure of methyl 3-hydroxy-4-methylbenzoate presents a unique arrangement of substituents on the benzene ring, leading to a distinct ¹³C NMR spectrum where every carbon atom is chemically non-equivalent. The numbering convention used for the assignment of NMR signals is presented in the diagram below.

Figure 1: Structure and numbering of Methyl 3-Hydroxy-4-methylbenzoate.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts (δ) in parts per million (ppm) for methyl 3-hydroxy-4-methylbenzoate, based on data from its corresponding carboxylic acid, 3-hydroxy-4-methylbenzoic acid, dissolved in DMSO-d₆.[1] The conversion of a carboxylic acid to a methyl ester typically induces minor shifts (<3 ppm) in the signals of the aromatic and carbonyl carbons and introduces a new signal for the methoxy carbon.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Assignment
C7 (C=O)~166.5Carbonyl (Quaternary)Most downfield signal due to the strong deshielding effect of two attached oxygen atoms.
C3~155.8Aromatic (Quaternary)Attached to the electronegative -OH group, causing a significant downfield shift.
C5~131.2Aromatic (CH)Furthest from the electron-donating -OH and -CH₃ groups, least shielded among CH carbons.
C4~129.5Aromatic (Quaternary)Attached to the -CH₃ group. Its shift is influenced by both the adjacent -OH and the alkyl substituent.
C1~123.9Aromatic (Quaternary)Attached to the ester group. This carbon is deshielded, but less so than C3 and C4.
C2~122.1Aromatic (CH)Ortho to the ester group and meta to the -OH group.
C6~117.5Aromatic (CH)Ortho to the -OH group, experiencing a shielding effect.
C9 (-OCH₃)~52.0Aliphatic (CH₃)Typical range for a methoxy carbon attached to an ester carbonyl group.
C8 (-CH₃)~16.2Aliphatic (CH₃)Typical range for a methyl group attached to an aromatic ring.[2]

Interpreting the Spectrum: The Influence of Substituents

The chemical shift of each carbon is dictated by its local electronic environment. In substituted benzenes, this is primarily governed by the interplay of inductive and resonance effects of the functional groups.

  • Electron-Donating Groups (-OH, -CH₃): The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a stronger shielding effect, causing the corresponding carbon nuclei to resonate at a lower frequency, i.e., shifting their signals upfield (to a lower ppm value). For instance, C6, being ortho to the powerful electron-donating -OH group, is expected to be the most shielded of the aromatic CH carbons.

  • Electron-Withdrawing Group (-COOCH₃): The methyl ester group is electron-withdrawing. It pulls electron density away from the aromatic ring, deshielding the carbon nuclei and shifting their signals downfield (to a higher ppm value). The carbonyl carbon (C7) is the most deshielded carbon in the molecule due to its direct attachment to two highly electronegative oxygen atoms.

This push-pull electronic relationship is key to assigning the signals correctly.

G substituent Substituent on Benzene Ring edg Electron-Donating Group (-OH, -CH₃) substituent->edg ewg Electron-Withdrawing Group (-COOCH₃) substituent->ewg effect_edg Increases Electron Density (Shielding) edg->effect_edg effect_ewg Decreases Electron Density (Deshielding) ewg->effect_ewg shift_upfield Upfield Shift (Lower ppm) effect_edg->shift_upfield shift_downfield Downfield Shift (Higher ppm) effect_ewg->shift_downfield

Figure 2: Influence of substituent electronic effects on ¹³C chemical shifts.

A Comparative Guide: Understanding Positional Isomerism

To truly appreciate the spectral features of methyl 3-hydroxy-4-methylbenzoate, a comparison with its isomers and related compounds is invaluable. This analysis demonstrates how changing the position or nature of a single substituent can produce a predictable and interpretable change in the ¹³C NMR spectrum.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)-OCH₃ (ppm)Other
Methyl 3-hydroxy-4-methylbenzoate (Predicted) ~123.9~122.1~155.8~129.5~131.2~117.5~166.5~52.0-CH₃: ~16.2
Methyl Salicylate (2-hydroxy) [3]~112.3~161.6~117.7~135.9~119.5~130.1~170.5~52.3-
Methyl p-toluate (4-methyl) [4]127.3129.0129.0143.4129.5129.5167.151.8-CH₃: 21.5
Methyl 3-hydroxybenzoate [5]~131.5~117.5~157.5~122.0~129.8~120.0~166.8~52.2-

Analysis of Comparisons:

  • vs. Methyl Salicylate: Moving the -OH group from position 3 to position 2 (ortho to the ester) dramatically alters the spectrum. The carbon bearing the -OH group (C2) is strongly deshielded to ~161.6 ppm, and the ipso-carbon (C1) is significantly shielded (~112.3 ppm) due to the powerful ortho-donating effect of the hydroxyl group. This comparison powerfully illustrates the sensitivity of ¹³C NMR to substituent position.

  • vs. Methyl p-toluate: Removing the -OH group simplifies the spectrum due to symmetry (C2/C6 and C3/C5 are equivalent). The most notable change is the absence of the highly deshielded signal for the carbon attached to the hydroxyl group (~155.8 ppm). This confirms the assignment of the C3 signal in our target molecule.

  • vs. Methyl 3-hydroxybenzoate: Removing the -CH₃ group from position 4 allows us to isolate its effect. In our target molecule, the presence of the methyl group at C4 causes a downfield shift of C4 itself (the alpha effect) and an upfield (shielding) shift on the adjacent C3 and C5 carbons (the ortho effect), which is consistent with established substituent effect principles.

Protocol for ¹³C NMR Data Acquisition

Achieving high-quality, reproducible ¹³C NMR data requires a standardized experimental approach. The following protocol outlines a self-validating system for routine analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ for less soluble compounds) in a clean, dry vial.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical peak shape for a known reference signal.

  • Data Acquisition (Proton-Decoupled ¹³C Experiment):

    • Select a standard ¹³C{¹H} pulse program, which employs broadband proton decoupling to remove C-H coupling, resulting in a spectrum of singlets.

    • Set Key Parameters:

      • Pulse Angle (p1): Use a 30-45° flip angle. This is a compromise that allows for faster acquisition without saturating signals from carbons with long relaxation times (like quaternary carbons).

      • Acquisition Time (at): Set to 1-2 seconds. This determines the resolution of the spectrum.

      • Relaxation Delay (d1): Set to 2 seconds. This delay allows for magnetization to return towards equilibrium between pulses, which is important for accurate integration, although less critical for simple peak identification.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are positive and have a pure absorption lineshape.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if quantitative analysis is required (note: for accurate quantification, longer relaxation delays are necessary).

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Processing A 1. Sample Dissolution (15-25mg in 0.6mL d-solvent + TMS) B 2. Transfer to NMR Tube A->B C 3. Insert Sample B->C D 4. Lock on Solvent Signal C->D E 5. Shim Magnetic Field D->E F 6. Load ¹³C{¹H} Experiment E->F G 7. Set Parameters (p1, d1, ns) F->G H 8. Acquire Data (FID) G->H I 9. Fourier Transform H->I J 10. Phase & Baseline Correction I->J K 11. Reference to TMS (0 ppm) J->K L 12. Peak Picking & Assignment K->L

Figure 3: Standard workflow for ¹³C NMR data acquisition and processing.

Conclusion

The ¹³C NMR spectrum of methyl 3-hydroxy-4-methylbenzoate provides a clear and interpretable fingerprint of its carbon framework. Through a systematic analysis of chemical shifts, driven by an understanding of substituent effects, each carbon signal can be confidently assigned. Furthermore, by comparing the spectrum to those of its structural isomers and related analogues, the specific influence of the hydroxyl, methyl, and methyl ester groups at their respective positions is decisively confirmed. The combination of robust experimental protocol and careful comparative analysis, as detailed in this guide, represents a powerful strategy for the unambiguous structural elucidation essential to research and development in the chemical sciences.

References

  • Parveen, H. et al. (2014). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry . Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • Chemistry LibreTexts . Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Oxford, Chemistry Research Laboratory . NMR User's Guide 2009. Available at: [Link]

  • The Royal Society of Chemistry . Supplementary Information for "An efficient and selective synthesis of esters from alcohols via C–H activation using a recyclable bromide salt as a catalyst". Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-Hydroxy-4-methyl-benzoate: An HPLC-Centric Comparative Analysis

For researchers and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety and efficacy of the final product. 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety and efficacy of the final product. 3-Hydroxy-4-methyl-benzoate, a key building block in organic synthesis, is no exception. This guide provides an in-depth, field-proven perspective on validating its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC), benchmarked against other common analytical techniques.

The Imperative of Purity: Why It Matters for 3-Hydroxy-4-methyl-benzoate

Impurities originating from the synthesis of 3-Hydroxy-4-methyl-benzoate, such as starting materials, by-products, or degradation products, can have cascading negative effects. They can interfere with subsequent reaction steps, lead to the formation of undesired side products, and compromise the pharmacological profile of the final active pharmaceutical ingredient (API). A robust analytical method is therefore essential to quantify the purity and ensure batch-to-batch consistency.

HPLC: The Gold Standard for Aromatic Compound Analysis

High-Performance Liquid Chromatography, particularly in its reverse-phase mode, is the premier technique for analyzing non-volatile organic molecules like 3-Hydroxy-4-methyl-benzoate. Its high resolving power allows for the separation of the main compound from structurally similar impurities, which is often a challenge for other methods.

Causality Behind the Method: Why Reverse-Phase HPLC Works

The choice of a reverse-phase C18 column is deliberate. The stationary phase is nonpolar (long C18 alkyl chains), while the mobile phase is a polar mixture, typically of water and acetonitrile or methanol. 3-Hydroxy-4-methyl-benzoate, being a moderately polar aromatic compound, will partition between these two phases. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—we can precisely control the elution of the analyte and its potential impurities. More polar impurities will elute early, while more nonpolar impurities will be retained longer on the column, allowing for their distinct separation and quantification.

Experimental Protocol: A Validated HPLC Method

This protocol is designed as a self-validating system, incorporating best practices for robustness and reproducibility.

Instrumentation:

  • HPLC System equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reverse-Phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC or LC-MS grade)

  • Ultrapure Water (Type I)

  • Phosphoric Acid (or Formic Acid) for pH adjustment

  • 3-Hydroxy-4-methyl-benzoate Reference Standard (purity ≥99.5%)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (PDA detection from 200-400 nm is recommended for impurity profiling)

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the 3-Hydroxy-4-methyl-benzoate reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

  • Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.

  • Filter both solutions through a 0.22 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing mob_phase Prepare Mobile Phases A and B equilibration System & Column Equilibration mob_phase->equilibration sample_prep Weigh, Dissolve & Filter Sample injection Inject Sample/ Standard sample_prep->injection std_prep Prepare Reference Standard Solution std_prep->injection equilibration->injection separation Gradient Elution Separation injection->separation detection PDA/UV Detection separation->detection integration Chromatogram Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: A typical workflow for HPLC purity validation.

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is the workhorse, other techniques have their place. Understanding their strengths and limitations provides a complete analytical picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, excellent for identifying volatile impurities. However, 3-Hydroxy-4-methyl-benzoate has low volatility due to its polar hydroxyl and carboxylic ester groups. Therefore, it requires a chemical derivatization step (e.g., silylation) to make it suitable for GC analysis. This adds complexity, time, and a potential source of analytical error.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method ideal for quick checks, such as monitoring reaction progress. However, it is primarily qualitative. It suffers from low resolution compared to HPLC and is not suitable for accurately quantifying low-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR). It provides a holistic view of all proton-containing species. However, its sensitivity is lower than HPLC, making it difficult to detect impurities below the 0.1% level without specialized equipment and methods.

Decision Matrix for Analytical Method Selection

Method_Selection_Logic Start Analytical Goal Goal_Quant Goal_Quant Start->Goal_Quant Goal_Qual Qualitative Check - Reaction Monitoring - Rapid Screening Start->Goal_Qual Goal_ID Impurity ID - Volatile Impurities - Structural Confirmation Start->Goal_ID Method_HPLC HPLC-UV/PDA Goal_Quant->Method_HPLC Primary Choice Method_TLC TLC Goal_Qual->Method_TLC Best Fit Method_GCMS GC-MS (with derivatization) Goal_ID->Method_GCMS For Volatiles Method_NMR NMR Goal_ID->Method_NMR For Structure

Caption: Logic for selecting the appropriate analytical technique.

Quantitative Data Comparison

This table presents typical performance data expected from each technique for a hypothetical sample of 3-Hydroxy-4-methyl-benzoate.

ParameterHPLCGC-MS (derivatized)TLC¹H NMR
Purity Result (%) 99.6 ± 0.0599.5 ± 0.1>99% (visual estimate)99.4 ± 0.2
Limit of Quantitation (LOQ) ~0.02%~0.01%~0.5%~0.1%
Analysis Time / Sample ~25 min~45 min~20 min~10 min
Required Sample Prep Simple dissolution & filtrationChemical DerivatizationSimple spottingSimple dissolution
Strengths High resolution, robust, precise quantificationHigh sensitivity, definitive ID of volatilesRapid, low costAbsolute quantification (qNMR), structural info
Limitations Moderate sensitivity for some impuritiesDerivatization adds complexityQualitative, low resolutionLower sensitivity, peak overlap issues

Trustworthiness: The Pillars of Method Validation

To ensure that the HPLC method is reliable, accurate, and fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This process establishes the performance characteristics of the method through rigorous experimental work.

  • Specificity: The method's ability to accurately measure the analyte without interference from impurities, degradants, or matrix components. This is proven by analyzing spiked samples and assessing peak purity using a PDA detector.

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector's response over a specified range.

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material) or through recovery studies on a spiked matrix.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (same lab, same day), intermediate precision (different days, different analysts), and reproducibility (different labs).[3]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, or flow rate, indicating its reliability for routine use.

Conclusion and Authoritative Recommendation

For the comprehensive and accurate purity validation of 3-Hydroxy-4-methyl-benzoate, HPLC is the unequivocally superior technique . Its high resolution, quantitative accuracy, and established validation protocols make it the authoritative choice for quality control and regulatory submission. While GC-MS and NMR are powerful for specific investigations like identifying unknown volatile impurities or confirming structural identity, they do not replace HPLC for routine, high-precision purity assays. TLC serves as a complementary, rapid screening tool but should not be used for final purity determination. A well-developed and validated HPLC method provides the trustworthy data essential for advancing research and drug development programs.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Benzoate Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzoate Scaffold Benzoate esters, compounds formed from the condensation of benzoic acid and an alcohol, represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoate Scaffold

Benzoate esters, compounds formed from the condensation of benzoic acid and an alcohol, represent a class of molecules with remarkable chemical versatility and a broad spectrum of biological activities. Their inherent structural simplicity allows for facile modification, making them attractive candidates in the fields of pharmacology, food science, and cosmetics. This guide will explore the comparative bioactivity of a homologous series of simple benzoate esters—methyl, ethyl, propyl, and butyl benzoate—across four key areas: antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. While direct comparative data for this specific homologous series is not always available in existing literature, we will draw upon data from closely related derivatives, such as the well-studied p-hydroxybenzoate esters (parabens), to elucidate the fundamental principles of their structure-activity relationships (SAR).

Antimicrobial Activity: A Tale of Two Membranes

The antimicrobial properties of benzoate derivatives are perhaps their most well-known attribute, leading to their widespread use as preservatives. The primary mechanism of antimicrobial action, particularly in acidic conditions, involves the disruption of microbial cell integrity and function.

Mechanism of Action

Undissociated benzoic acid and its esters can passively diffuse across the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification inhibits key metabolic processes, such as glycolysis, by impeding the function of enzymes like phosphofructokinase, ultimately leading to a depletion of ATP and cessation of growth. The lipophilicity of the ester plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of benzoate esters in broth medium a1 Inoculate each dilution with the standardized microbial suspension p1->a1 p2 Standardize microbial inoculum (e.g., 0.5 McFarland) p2->a1 a2 Incubate at optimal temperature and duration a1->a2 r1 Visually or spectrophotometrically assess for microbial growth a2->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2 cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of benzoate esters a1 Mix benzoate ester dilutions with DPPH solution p1->a1 p2 Prepare a stable solution of DPPH radical in methanol p2->a1 a2 Incubate in the dark at room temperature a1->a2 r1 Measure absorbance at ~517 nm a2->r1 r2 Calculate percentage of radical scavenging activity r1->r2 r3 Determine IC50 value r2->r3 benzoate Benzoate Ester Derivative ros ↑ Reactive Oxygen Species (ROS) benzoate->ros mito Mitochondrial Membrane Potential Disruption ros->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by benzoate esters.

Comparative Cytotoxicity

The cytotoxicity of benzoate esters against cancer cell lines is influenced by the specific derivative and the cancer cell type. The choice of cancer cell lines for in vitro studies is critical and is often based on their representation of common and aggressive cancers, as well as their established molecular and genetic profiles.

[1][2]| Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Benzoic Acid | A549 (Lung) | 134.1 ± 7.21 | |[3] | | Caco-2 (Colon) | 85.54 ± 3.17 | |[3] | | HeLa (Cervical) | 121.2 ± 1.83 | |[3] | | MCF-7 (Breast) | 115.5 ± 2.51 | |[3] | Heptadecyl benzoate | HepG-2 (Liver) | 8.92 | |[4] | Methyl dihydroxybenzoate | HepG-2 (Liver) | 25.66 | |[4]

Anti-inflammatory Activity: Targeting Key Enzymes

Benzoate derivatives have also been investigated for their anti-inflammatory properties. I[5]nflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases.

Mechanism of Action

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, benzoate derivatives can reduce the synthesis of these inflammatory molecules.

Signaling Pathway: Arachidonic Acid Cascade

mem_phospho Membrane Phospholipids pla2 Phospholipase A2 mem_phospho->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation benzoate Benzoate Ester (Inhibitor) benzoate->cox Inhibition benzoate->lox Inhibition

Caption: Inhibition of the arachidonic acid cascade by benzoate esters.

Comparative Anti-inflammatory Activity

While data on the direct comparative anti-inflammatory activity of a simple homologous series of benzoate esters is limited, studies on related structures suggest that the nature of the ester and other substituents on the aromatic ring can significantly modulate the inhibitory activity against COX and LOX enzymes.

Methodologies in Detail

A Commitment to Reproducibility and Scientific Integrity

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key bioactivity assays discussed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted protocol for determining the minimum inhibitory concentration of an antimicrobial agent.

[6][7]* Reagent and Equipment Preparation:

  • Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Prepare a stock solution of each benzoate ester in a suitable solvent (e.g., DMSO) and then dilute to the highest desired concentration in MHB.
  • Label a sterile 96-well microtiter plate.
  • Assay Procedure:

    • Add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the highest concentration of the benzoate ester solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

    • Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a positive control (inoculum in MHB without any ester) and a negative control (MHB only).

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

    • The MIC is the lowest concentration of the benzoate ester that completely inhibits visible growth.

DPPH Radical Scavenging Assay

This assay is a rapid and simple method for evaluating the antioxidant capacity of a compound.

[8][9]* Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
  • Prepare serial dilutions of the benzoate ester derivatives in methanol.
  • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.
  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each benzoate ester dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank (methanol only) and a control (methanol with DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

[4][10][11]* Cell Culture and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the benzoate ester derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
  • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
  • Assay Procedure:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

COX-2 and 5-LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of the COX-2 and 5-LOX enzymes. Commercially available kits are often used for these assays.

[12][13]* General Principle:

  • The assay typically involves incubating the purified enzyme (COX-2 or 5-LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound (benzoate ester).
  • The product of the enzymatic reaction is then quantified, often through spectrophotometric or fluorometric methods.
  • Typical Procedure (using a colorimetric assay kit):

    • Add the assay buffer, heme (for COX assays), and the test compound to the wells of a microtiter plate.

    • Add the purified enzyme to each well.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation period, add a chromogen that reacts with the product of the enzymatic reaction to produce a colored compound.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the bioactivity of benzoate ester derivatives, highlighting the influence of their chemical structure on their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The general trend observed is that increasing the alkyl chain length of the ester enhances lipophilicity, which often correlates with increased antimicrobial and cytotoxic activity, up to a point where reduced water solubility becomes a limiting factor. For antioxidant and anti-inflammatory activities, the substitution pattern on the aromatic ring plays a more dominant role.

The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to design and execute robust and reliable studies. Future research should focus on synthesizing and systematically evaluating a homologous series of simple benzoate esters to provide direct comparative data and further refine our understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of new and more effective therapeutic agents and preservatives based on the versatile benzoate scaffold.

References

  • Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. (URL not available)
  • Aalto, T. R., Firman, M. C., & Rigler, N. E. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. (URL not available)
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoim[14][15]idazo[1,2-d]ox[15][16]azepine and Benzo[f]benzoox[14][15]azolo[3,2-d]ox[15][16]azepine Derivatives. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Feldeková, E., Kosová, M., Berčíková, M., Dragoun, M., Klojdová, I., Hrádková, I., & Šmidrkal, J. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444. [Link]

  • Feldeková, E., Kosová, M., Berčíková, M., Dragoun, M., Klojdová, I., Hrádková, I., & Šmidrkal, J. (2022). Antimicrobial properties of phenolic acid alkyl esters. ResearchGate. [Link]

  • Mononuclear Nonoxido vs Dinuclear Oxido VIV Metallodrugs: Solution Behavior, Biomolecular Binding, Cytotoxicity. (URL not available)
  • ABTS IC50 Research Articles. R Discovery. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
  • Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021). ResearchGate. [Link]

  • The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. (2018). Cold Spring Harbor Perspectives in Biology. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. [Link]

  • Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2) by comet assay. (2022). ScienceScholar. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. [Link]

  • Does anyone know an easy protocol for DPPH assay? (2013). ResearchGate. [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (2021). National Center for Biotechnology Information. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. (2024). ACS Publications. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Mitochondrial Control of Apoptosis Pathway. Boster Biological Technology. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and anti-inflammatory activity of some novel 1,5 benzodiazepine derivatives. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2013). Journal of Food and Nutrition Research. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2024). MDPI. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. (2019). National Center for Biotechnology Information. [Link]

  • Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2) by comet assay. (2022). ScienceScholar. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. [Link]

  • Mitochondrial apoptotic pathways. (2010). SciELO Argentina. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library. [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2020). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. (2024). MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.